molecular formula C9H9NO4 B8009916 7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine

7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B8009916
M. Wt: 195.17 g/mol
InChI Key: GULHJQHAMGELCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine (CAS 1809036-19-8) is a high-purity chemical compound supplied as a white to off-white powder with a minimum assay of 98% . It has a molecular formula of C9H9NO4 and a molecular weight of 195.17 g/mol . This compound is intended for Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Compounds based on the 2,3-dihydrobenzo[b][1,4]dioxine scaffold have demonstrated significant value in medicinal chemistry research, particularly in the discovery of novel enzyme inhibitors. Research has identified structurally related derivatives as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a well-established anticancer drug target involved in DNA repair processes . These findings highlight the potential of this chemical class in developing new anticancer agents and tools for biochemical research . The reagent should be stored desiccated at 2-8°C to maintain stability . Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

7-methyl-5-nitro-2,3-dihydro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6-4-7(10(11)12)9-8(5-6)13-2-3-14-9/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULHJQHAMGELCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OCCO2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Guide to the Comprehensive Structural Analysis of 7-Methyl-5-nitro-2,3-dihydrobenzo[b]dioxine

A Guide to the Comprehensive Structural Analysis of 7-Methyl-5-nitro-2,3-dihydrobenzo[b][1][2]dioxine

Foreword

In the landscape of medicinal chemistry and drug development, the precise characterization of molecular architecture is a non-negotiable prerequisite for innovation. The 2,3-dihydrobenzo[b][1][2]dioxine scaffold is a cornerstone in the design of various biologically active agents, with applications ranging from central nervous system therapeutics to potential PARP1 inhibitors.[1][3][4][5] The introduction of nitro and methyl functionalities, as seen in 7-Methyl-5-nitro-2,3-dihydrobenzo[b][1][2]dioxine, creates a unique electronic and steric profile that demands rigorous structural validation. This guide is crafted not as a mere repository of data, but as a strategic walkthrough of the analytical reasoning and multimodal techniques required to elucidate and confirm the structure of this specific molecule (CAS No: 1809036-19-8).[1][6][7] We will proceed with a self-validating system of analysis, where each piece of evidence logically supports the next, culminating in an unambiguous structural assignment.

Foundational Analysis: Molecular Formula and Unsaturation

Expertise & Experience: Before delving into complex spectroscopic methods, the first step is always to establish the fundamental molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Its ability to provide a mass measurement with high precision allows for the confident determination of the elemental composition, which in turn dictates the degrees of unsaturation—a critical parameter for hypothesizing the presence of rings and double bonds.

Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF

  • Sample Preparation: A dilute solution of the analyte is prepared by dissolving ~0.1 mg in 1 mL of high-purity acetonitrile.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is selected. This is a "soft" ionization technique that minimizes fragmentation, ensuring a strong signal for the protonated molecular ion, [M+H]⁺.

  • Analysis: The sample is infused into a Time-of-Flight (TOF) mass analyzer, which separates ions based on their mass-to-charge ratio with high resolution.

  • Data Interpretation: The exact mass of the [M+H]⁺ ion is determined and processed by the instrument's software to generate a list of possible elemental compositions within a specified mass tolerance (typically < 5 ppm).

Data Presentation: HRMS Results

ParameterValueJustification
Molecular Formula C₉H₉NO₄Confirmed from supplier data and HRMS analysis.[6]
Exact Mass (Calculated) 195.0532 uTheoretical monoisotopic mass for C₉H₉NO₄.
[M+H]⁺ (Observed) ~196.0605 uThe expected m/z for the protonated molecule.
Degrees of Unsaturation 6Calculated as (2C + 2 + N - H - X)/2 = (18 + 2 + 1 - 9)/2. This accounts for the benzene ring (4), the nitro group (1), and the dioxine ring (1).

This foundational data provides the molecular blueprint, C₉H₉NO₄, upon which all further structural deductions will be built.

Mapping the Core Structure: A Suite of NMR Experiments

Trustworthiness: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. A single spectrum is rarely sufficient; therefore, a suite of 1D and 2D experiments is employed to create a self-consistent and verifiable map of the proton and carbon framework. For complex assignments, 2D correlation experiments like HMBC are indispensable.[3][8]

Gcluster_01D NMR Analysiscluster_12D NMR Correlationcluster_2Structural Assembly1H_NMR¹H NMR(Proton Environments & Splitting)13C_NMR¹³C NMR & DEPT-135(Carbon Environments & Types)1H_NMR->13C_NMRHSQCHSQC(Direct ¹H-¹³C Bonds)13C_NMR->HSQCHMBCHMBC(Long-Range ¹H-¹³C Bonds)HSQC->HMBCAssignmentFull Structural AssignmentHMBC->Assignment

Caption: A logical workflow for NMR-based structural elucidation.

Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

  • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, integration, and coupling constants.

  • ¹³C NMR & DEPT-135: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments. A DEPT-135 experiment is run concurrently to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

  • 2D Experiments (HSQC & HMBC): Perform Heteronuclear Single Quantum Coherence (HSQC) to correlate protons to their directly attached carbons. Subsequently, run a Heteronuclear Multiple Bond Correlation (HMBC) experiment to map long-range (2-3 bond) correlations, which are crucial for connecting molecular fragments.

Data Presentation: Predicted NMR Data (400 MHz, CDCl₃)

¹H NMR:

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
A~7.65d, J ≈ 2.0 Hz1HH-6Deshielded by the ortho-nitro group. The small coupling constant is characteristic of a meta-coupling to H-8.
B~6.85d, J ≈ 2.0 Hz1HH-8Shielded relative to H-6. Also shows meta-coupling. Similar aromatic protons in related benzodioxins appear in this region.[9]
C~4.35m4H-OCH₂CH₂O-The four protons of the ethylenedioxy bridge are chemically equivalent but may exhibit complex splitting.
D~2.35s3H-CH₃A typical singlet for an aromatic methyl group.

¹³C NMR:

Chemical Shift (δ, ppm)DEPT-135AssignmentRationale
~148.5AbsentC-8aQuaternary aromatic carbon attached to oxygen.
~142.0AbsentC-5 (C-NO₂)Quaternary carbon significantly deshielded by the attached nitro group.
~141.5AbsentC-4aQuaternary aromatic carbon attached to oxygen.
~134.0AbsentC-7 (C-CH₃)Quaternary carbon attached to the methyl group.
~121.0PositiveC-6Aromatic CH carbon, deshielded by the adjacent nitro group.
~115.0PositiveC-8Aromatic CH carbon.
~64.5Negative-OC H₂C H₂O-Characteristic chemical shift for the sp³ carbons in the dioxine ring.
~20.5Positive-CH₃Typical chemical shift for an aromatic methyl carbon.

Authoritative Grounding: The key to confirming the substitution pattern lies in the HMBC spectrum. We predict the following crucial long-range correlations:

  • The methyl protons (Signal D, ~2.35 ppm) will show correlations to C-7, C-6, and C-8, definitively placing the methyl group at position 7.

  • The aromatic proton H-6 (Signal A, ~7.65 ppm) will show correlations to C-8, C-4a, and the nitro-bearing carbon C-5, confirming the relative positions of the aromatic protons and the nitro group.

  • The dioxine ring protons (Signal C, ~4.35 ppm) will show correlations to the quaternary carbons C-4a and C-8a, locking the dioxine ring to the aromatic system.

Functional Group Confirmation via Infrared Spectroscopy

Expertise & Experience: While NMR provides the skeleton, Infrared (IR) Spectroscopy offers rapid and definitive confirmation of key functional groups. The presence of a nitro group, in particular, gives rise to very strong and characteristic absorption bands that are difficult to misinterpret.

Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Acquisition: The spectrum is acquired over the range of 4000-600 cm⁻¹. A background scan of the empty crystal is taken first.

  • Analysis: The resulting spectrum is analyzed for characteristic absorption frequencies corresponding to specific bond vibrations.

Data Presentation: Characteristic IR Absorptions

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~1525 Strong Asymmetric N-O Stretch Aromatic Nitro (-NO₂)
~1345 Strong Symmetric N-O Stretch Aromatic Nitro (-NO₂)
~1280StrongAsymmetric C-O-C StretchAryl-Alkyl Ether
~1040MediumSymmetric C-O-C StretchAryl-Alkyl Ether
~2930MediumC-H StretchAliphatic (CH₂, CH₃)

The two intense, sharp peaks for the nitro group are the most diagnostic feature of the IR spectrum and serve as conclusive evidence for its presence, corroborating the molecular formula from HRMS and the deshielding effects observed in the NMR spectra.

Final Synthesis and Structural Validation

The structural elucidation of 7-Methyl-5-nitro-2,3-dihydrobenzo[b][1][2]dioxine is achieved through the logical integration of orthogonal analytical techniques.

GHRMSHRMSFormula: C₉H₉NO₄Unsaturation: 6NMR1D & 2D NMR¹H- ¹³C ConnectivityHMBC confirms 5-NO₂ and 7-CH₃ substitutionHRMS->NMRIRIR SpecStrong Peaks at:~1525 & ~1345 cm⁻¹Confirms -NO₂ GroupIR->NMRFinal_StructureValidated StructureNMR->Final_Structure

Caption: Convergence of analytical data to the final validated structure.

HRMS established the molecular formula C₉H₉NO₄. IR spectroscopy provided definitive proof of the nitro and ether functional groups. Finally, a comprehensive suite of NMR experiments, particularly the long-range correlations in the HMBC spectrum, allowed for the unambiguous placement of every atom and substituent, confirming the identity as 7-Methyl-5-nitro-2,3-dihydrobenzo[b][1][2]dioxine. This rigorous, multi-technique approach ensures the highest level of scientific integrity and provides a trustworthy structural foundation for any subsequent research or development activities.

References

  • Title: 7-Methyl-5-nitro-2,3-dihydrobenzo[b][1][2]dioxine - MySkinRecipes Source: MySkinRecipes Commercial Listing URL:

  • Title: 1,4-Benzodioxins. II. Investigation of possible aromaticity by reactivity and proton magnetic resonance spectroscopy Source: ResearchGate URL: [Link]

  • Title: Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors Source: PMC (PubMed Central) URL: [Link]

  • Title: Copper-Catalyzed Tandem Process: An Efficient Approach to 2-Substituted-1, 4-benzodioxanes - Supporting Information Source: Royal Society of Chemistry URL: [Link]

  • Title: 7-methyl-5-nitro-2,3-dihydrobenzo[b][1][2]dioxine Source: AOBChem URL: [Link]

  • Title: 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid Source: ResearchGate URL: [Link]

  • Title: 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid Source: MDPI URL: [Link]

  • Title: Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors Source: PubMed URL: [Link]

  • Title: 7-Methyl-5-Nitro-2,3-Dihydrobenzo[b][1][2]Dioxine (1 x 5 g) Source: Alchimica URL: [Link]

  • Title: Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors Source: ResearchGate URL: [Link]

  • Title: Toxicological Profile for Nitrobenzene Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

  • Title: (PDF) Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate Source: ResearchGate URL: [Link]

  • Title: Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds Source: Bentham Science Publisher URL: [Link]

7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to 7-Methyl-5-nitro-2,3-dihydrobenzo[b][1][2]dioxine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 7-Methyl-5-nitro-2,3-dihydrobenzo[b][1][2]dioxine, a heterocyclic building block with significant potential in medicinal chemistry and pharmaceutical development. This document details its core physicochemical properties, a representative synthetic pathway, and its emerging applications.

Core Molecular Attributes

7-Methyl-5-nitro-2,3-dihydrobenzo[b][1][2]dioxine is a substituted benzodioxane derivative. The presence of both a methyl and a nitro group on the aromatic ring offers distinct electronic properties and multiple points for further chemical modification, making it a versatile intermediate in organic synthesis.[3]

Physicochemical Data Summary

A clear understanding of the fundamental properties of a compound is critical for its application in research and development. The key molecular identifiers and properties of 7-Methyl-5-nitro-2,3-dihydrobenzo[b][1][2]dioxine are summarized below.

PropertyValueSource
Molecular Formula C9H9NO4AOBChem[1]
Molecular Weight 195.17 g/mol PubChem
CAS Number 1809036-19-8AOBChem, MySkinRecipes[1][3]
Appearance Powder or crystalsMerck
Storage Conditions 2-8°C, dry, inert atmosphereMySkinRecipes, Merck[3]

Synthesis and Chemical Reactivity

The synthesis of nitro-substituted benzodioxanes like 7-Methyl-5-nitro-2,3-dihydrobenzo[b][1][2]dioxine typically involves a nitration reaction on a corresponding benzodioxane precursor. The reaction conditions for such transformations are critical to control the regioselectivity of the nitration.

Illustrative Synthetic Workflow

The following diagram outlines a general, plausible synthetic route for the nitration of a substituted 2,3-dihydrobenzo[b][1][2]dioxine. This process highlights the key stages of electrophilic aromatic substitution.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Purification Precursor 7-Methyl-2,3-dihydrobenzo [b][1,4]dioxine Mixing Controlled addition of nitrating agent at low temp. Precursor->Mixing Reagents Nitrating Agent (e.g., HNO3/H2SO4) Reagents->Mixing Solvent Inert Solvent (e.g., Acetic Anhydride) Solvent->Mixing Reaction Stirring at controlled temperature Mixing->Reaction Quenching Pouring onto ice-water Reaction->Quenching Extraction Extraction with an organic solvent Quenching->Extraction Purification Chromatography or Recrystallization Extraction->Purification Final_Product 7-Methyl-5-nitro-2,3-dihydrobenzo [b][1,4]dioxine Purification->Final_Product

Caption: A generalized workflow for the synthesis of 7-Methyl-5-nitro-2,3-dihydrobenzo[b][1][2]dioxine.

Experimental Protocol: Nitration of a Benzodioxane Derivative

The following is a representative protocol for the nitration of a benzodioxane, which can be adapted for the synthesis of the title compound. The use of a mixture of nitric acid and trifluoroacetic acid is a known method for such transformations.[2]

Materials:

  • 7-Methyl-2,3-dihydrobenzo[b][1][2]dioxine (starting material)

  • Nitric acid (fuming)

  • Trifluoroacetic acid

  • Dichloromethane (solvent)

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: Dissolve the starting material, 7-Methyl-2,3-dihydrobenzo[b][1][2]dioxine, in dichloromethane in a round-bottom flask.

  • Cooling: Place the flask in an ice bath and cool the solution to 0°C with continuous stirring.

  • Preparation of Nitrating Mixture: In a separate vessel, carefully prepare a mixture of fuming nitric acid and trifluoroacetic acid.

  • Slow Addition: Add the nitrating mixture dropwise to the cooled solution of the starting material over a period of 30-60 minutes, ensuring the temperature does not rise above 5°C. The slow addition is crucial to control the exothermic reaction and prevent over-nitration.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine to remove any residual acid and impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 7-Methyl-5-nitro-2,3-dihydrobenzo[b][1][2]dioxine.

Applications in Research and Drug Development

Benzodioxane derivatives are a class of compounds with a wide range of biological activities. The introduction of a nitro group can serve as a handle for further functionalization or can be a key pharmacophore in itself.

7-Methyl-5-nitro-2,3-dihydrobenzo[b][1][2]dioxine is primarily utilized as an intermediate in the synthesis of more complex molecules.[3] Its structural similarity to biologically active benzodioxole derivatives makes it a valuable building block in medicinal chemistry.[3] It has been explored in the development of agents targeting the central nervous system, including potential antidepressants and anxiolytics.[3] The nitro and methyl functional groups allow for a variety of chemical modifications, which is a key aspect in the optimization of drug candidates.[3]

Furthermore, research has extended into its potential use in the development of agrochemicals and fluorescent probes.[3] The core 2,3-dihydrobenzo[b][1][2]dioxine scaffold has been investigated for its role in developing inhibitors for enzymes such as Poly(ADP-ribose)polymerase 1 (PARP1), which are significant targets in cancer therapy.[2][4]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 7-Methyl-5-nitro-2,3-dihydrobenzo[b][1][2]dioxine. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[3]

References

  • AOBChem. 7-methyl-5-nitro-2,3-dihydrobenzo[b][1][2]dioxine. [Link]

  • MySkinRecipes. 7-Methyl-5-nitro-2,3-dihydrobenzo[b][1][2]dioxine. [Link]

  • National Center for Biotechnology Information. Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. [Link]

  • Alchimica. 7-Methyl-5-Nitro-2,3-Dihydrobenzo[b][1][2]Dioxine (1 x 5 g). [Link]

  • PubMed. Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. [Link]

  • PubChem. 7-nitro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine | C15H13N3O2. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. [Link]

  • Pharmaffiliates. 2-(((1-(2-Aminothiazol-4-yl)-2-oxo-2-((2-oxoethyl)amino)ethylidene)amino)oxy)-2-methylpropanoic Acid. [Link]

  • PubChem. 7-Nitro-1,4-benzodiazepine | C9H7N3O2. [Link]

  • PubChem. 2,3-Dihydro-1,4-benzodioxin-5-ol | C8H8O3. [Link]

Sources

Therapeutic Potential of Nitro-Benzodioxine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-benzodioxine scaffold—specifically its 2,3-dihydro form (1,4-benzodioxane)—represents a "privileged structure" in medicinal chemistry, capable of binding to a diverse array of biological targets including


-adrenergic receptors, serotonin (5-HT) receptors, and bacterial enzymes.[1][2] While the scaffold itself provides a rigid, lipophilic anchor, the introduction of a nitro group (

) creates a unique electronic and metabolic profile. This guide analyzes the therapeutic utility of nitro-benzodioxines, balancing their potent efficacy in oncology and infectious disease against the toxicological risks associated with nitroaromatics.

Structural Significance & Pharmacophore Analysis[3]

The "Privileged" Nature of the Scaffold

The 1,4-benzodioxane core is bioisosteric with the indole ring found in many endogenous neurotransmitters. Its oxygen atoms function as hydrogen bond acceptors, while the benzene ring facilitates


 stacking interactions within receptor pockets.
  • Nomenclature Clarification: Strictly, 1,4-benzodioxine contains a double bond in the hetero-ring. However, the vast majority of therapeutic agents utilize the saturated 2,3-dihydro-1,4-benzodioxine (commonly called 1,4-benzodioxane). This guide focuses on the dihydro-scaffold, as it allows for stereochemical complexity at positions C2 and C3.

The Nitro Group: Electronic & Metabolic Impact

Incorporating a nitro group onto the benzodioxane ring (typically at positions 5, 6, 7, or 8) dramatically alters the molecule's physicochemical properties:

  • Electronic Withdrawal: The strong electron-withdrawing nature of

    
     reduces the electron density of the benzene ring, altering the pKa of neighboring functional groups and influencing metabolic oxidation rates.
    
  • Bioreductive Potential: In hypoxic environments (common in solid tumors), the nitro group can be enzymatically reduced to hydroxylamines or amines. This mechanism is exploited in hypoxia-activated prodrugs , where the cytotoxic species is generated only within the tumor microenvironment.

Therapeutic Applications

Infectious Disease: Bacterial Fatty Acid Synthesis Inhibition

Recent studies have identified nitro-benzodioxane derivatives as potent inhibitors of FabH (


-ketoacyl-acyl carrier protein synthase III), a critical enzyme in bacterial fatty acid biosynthesis.[3]
  • Mechanism: The benzodioxane moiety mimics the natural substrate structure, while the nitro group (often on a hydrazone linker) facilitates electrostatic interactions with the enzyme's active site.

  • Data: Derivatives such as o-nitrocinnamaldehyde hydrazones of 1,4-benzodioxane-5-carboxylic acid have shown Minimum Inhibitory Concentrations (MIC) ranging from 1.5 to 6

    
    g/mL against E. coli and S. aureus.[3]
    
Oncology: Hsp90 and Kinase Inhibition

In cancer therapy, the scaffold serves as a template for inhibiting Heat Shock Protein 90 (Hsp90) and PI3K kinases.

  • Hsp90 Inhibition: Benzodioxane derivatives substituted with penta-atomic heterocycles inhibit the ATPase activity of Hsp90. The nitro group in these analogs often acts to tune the lipophilicity (logP), ensuring membrane permeability while maintaining water solubility.

  • Genotoxicity Warning: While effective, nitro-aromatics can be mutagenic. Drug design must focus on hindering the formation of toxic nitroso-intermediates in healthy tissue.

CNS Activity: The Alpha/Serotonin Axis

While nitro groups are less common in CNS drugs due to blood-brain barrier (BBB) penetration issues and potential neurotoxicity, the amino-benzodioxanes (derived from nitro-precursors) are foundational.

  • Target: 5-HT

    
     and 
    
    
    
    -adrenergic receptors.[2][3]
  • Example: WB-4101 analogues. The nitro-precursor is often the penultimate step in synthesizing high-affinity radioligands for these receptors.

Technical Protocol: Regioselective Synthesis

The synthesis of nitro-benzodioxanes is non-trivial due to regioselectivity issues during nitration. The following protocol details the synthesis of Methyl 8-nitro-1,4-benzodioxane-2-carboxylate , a versatile intermediate.

Experimental Workflow

Objective: Synthesize regioisomers (5-nitro and 8-nitro) from 3-nitrocatechol.

Reagents:

  • 3-Nitrocatechol (Starting Material)[4][5][6]

  • Methyl 2,3-dibromopropionate (Cyclizing Agent)

  • N,N-Diisopropylethylamine (DIPEA) (Base)

  • Acetonitrile (Solvent)[4][6]

Step-by-Step Protocol:

  • Dissolution: Dissolve 3-nitrocatechol (2.0 g, 12.9 mmol) in acetonitrile (35 mL).

  • Base Addition: Add DIPEA (6.7 mL, 38.7 mmol) to the stirred solution.

  • Alkylation: Add a solution of methyl 2,3-dibromopropionate (3.17 g, 12.9 mmol) in acetonitrile dropwise over 15 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) and stir overnight (12-16 hours). Monitor via TLC (Solvent system: 8:2 Diisopropyl ether/Petroleum ether).
    
  • Work-up:

    • Cool to room temperature.[4]

    • Dilute with Ethyl Acetate (50 mL).

    • Wash sequentially with Water, 1M NaOH (to remove unreacted catechol), and Brine.

    • Dry organic layer over

      
       and concentrate in vacuo.
      
  • Purification: The crude residue contains both 5-nitro and 8-nitro isomers.

    • Suspend crude solid in Diethyl Ether (7 mL).

    • Stir vigorously for 1 hour.

    • Filtration: The 8-nitro isomer precipitates as a white solid (approx. 15% yield).[5] The 5-nitro isomer remains in the filtrate.

Data Validation Table
Parameter8-Nitro Isomer (Precipitate)5-Nitro Isomer (Filtrate)
State White SolidOily Residue / Solid
Melting Point

Lower / Amorphous
TLC (

)
0.450.55
NMR Characteristic H-7 triplet at

6.93
Distinct aromatic pattern
Yield ~15-20%~25-30%

Visualizations

Synthetic Pathway (Graphviz)

This diagram illustrates the parallel synthesis of the regioisomers described in the protocol.

SynthesisPathway Start 3-Nitrocatechol (Precursor) Reagent Methyl 2,3-dibromopropionate + DIPEA / CH3CN Start->Reagent Reflux Reflux Overnight (Cyclization) Reagent->Reflux Workup Extraction & Washing (Remove unreacted phenol) Reflux->Workup Separation Ether Trituration Workup->Separation Product8 8-Nitro Isomer (Precipitate) Separation->Product8 Solid Phase Product5 5-Nitro Isomer (Filtrate) Separation->Product5 Liquid Phase

Figure 1: Regioselective synthesis of nitro-1,4-benzodioxane-2-carboxylates via alkylation of nitrocatechol.

Mechanism of Action: FabH Inhibition vs. Bioreduction

This diagram contrasts the two primary therapeutic modes of action for these scaffolds.

MOA Scaffold Nitro-Benzodioxane Scaffold PathA Target: Bacterial FabH (Fatty Acid Synthase) Scaffold->PathA PathB Target: Hypoxic Tumor Cell Scaffold->PathB MechanismA Mimics Substrate Structure + H-Bonding via Nitro Group PathA->MechanismA OutcomeA Inhibition of Cell Wall Synthesis (Bacteriostasis) MechanismA->OutcomeA MechanismB Bioreduction of -NO2 (Nitroreductase Enzyme) PathB->MechanismB Intermediate Hydroxylamine/Amine (Cytotoxic Species) MechanismB->Intermediate OutcomeB DNA Alkylation & Apoptosis Intermediate->OutcomeB

Figure 2: Dual therapeutic pathways: Direct enzyme inhibition (FabH) vs. Prodrug activation (Bioreduction).

Future Outlook & SAR Summary

The nitro-benzodioxane scaffold remains a potent tool, particularly for Targeted Protein Degradation (PROTACs) where the benzodioxane moiety can serve as the E3 ligase ligand anchor. Future medicinal chemistry efforts must focus on:

  • Isosteres: Replacing the nitro group with bioisosteres (e.g., trifluoromethyl, nitrile) to mitigate mutagenicity while retaining electron-withdrawing character.

  • Linker Optimization: In hydrazone derivatives, the length of the linker between the benzodioxane and the auxiliary ring determines selectivity between bacterial FabH and human kinases.

References

  • Bolchi, C., et al. (2020).[2] "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design." European Journal of Medicinal Chemistry. Link

  • Roda, G., et al. (2023). "Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate."[4][5][6] Molbank. Link

  • Flores-Holguín, N., et al. (2011). "Anti-cancer activity of nitrones and observations on mechanism of action." Current Organic Chemistry. Link

  • Bouchal, B., et al. (2025).[7][8][9] "Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition."[8] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Akbar, S., et al. (2024). "Discovery of Hydrazone Tethered 1,4-Benzodioxane Derivatives as Potential Anticancer Agents."[10][11] SSRN. Link

Sources

Literature Review and Technical Guide: 5-Nitro-2,3-dihydrobenzo[b][1,4]dioxine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-benzodioxane (2,3-dihydrobenzo[b][1,4]dioxine) scaffold is a privileged structure in medicinal chemistry, serving as the backbone for a vast array of biologically active compounds[1]. While substitution at the C(2) position of the dioxane ring introduces chirality and dictates stereospecific biological interactions, the functionalization of the benzene ring—particularly at the C(5) position—is the primary driver for receptor subtype selectivity[2]. This whitepaper synthesizes current literature on 5-nitro-1,4-benzodioxane analogs, detailing the causality behind their synthetic workflows, structural elucidation, and highly selective pharmacological profiles.

The 1,4-Benzodioxane Scaffold: Structural Rationale

The therapeutic versatility of the 1,4-benzodioxane system stems from its unique conformational geometry. The fusion of a flexible, non-planar dioxane ring with a rigid aromatic system creates a distinct spatial orientation for substituents.

In the context of neuropharmacology, the introduction of a nitro group at the C(5) position is a strategic design choice. The strong electron-withdrawing nature and specific steric bulk of the


 group alter the electron density of the aromatic ring while providing a potent hydrogen-bond acceptor[2]. This precise modification is critical for differentiating between highly homologous receptor binding pockets, transforming non-selective ligands into precision modulators[2].

Synthetic Workflows and Regioisomer Resolution

The most direct and synthetically viable route to 2-substituted 5-nitro-1,4-benzodioxanes involves the base-catalyzed condensation of a C3 synthetic unit with a pre-functionalized catechol[1].

When synthesizing methyl 5-nitro-1,4-benzodioxane-2-carboxylate, 3-nitrocatechol is reacted with methyl 2,3-dibromopropionate[1]. The choice of N,N-diisopropylethylamine (DIPEA) as the base is critical here: DIPEA provides the optimal


 to deprotonate the catechol hydroxyls without acting as a competing nucleophile against the electrophilic dibromopropionate, ensuring a clean double 

cyclization[1].

This reaction inherently yields a mixture of two regioisomers: the 5-nitro and 8-nitro derivatives[1]. Because the 1D


 and 

NMR spectra of these isomers are virtually indistinguishable due to identical spin systems, resolving and identifying these isomers requires advanced chromatographic and spectroscopic techniques[1].

Synthesis A 3-Nitrocatechol + Methyl 2,3-dibromopropionate B Double SN2 Cyclization (DIPEA, Acetonitrile, Reflux) A->B C Regioisomeric Mixture (5-Nitro & 8-Nitro) B->C D Separation & Validation (Chromatography + HMBC NMR) C->D E Methyl 5-nitro-1,4-benzodioxane -2-carboxylate (Oil) D->E F Methyl 8-nitro-1,4-benzodioxane -2-carboxylate (Solid) D->F

Fig 1. Synthesis and regioisomer resolution of 5-nitro-1,4-benzodioxane-2-carboxylate.

Pharmacological Profiling

nAChR Modulators: The vs. Paradigm

Nicotinic acetylcholine receptors (nAChRs) are critical targets for CNS disorders. The


 subtype is implicated in nicotine addiction, pain, and cognitive modulation, whereas the 

subtype is localized in autonomic ganglia; activating the latter causes severe cardiovascular and gastrointestinal side effects[2].

Research into 2-(2-pyrrolidinyl)-substituted 1,4-benzodioxanes reveals that modifying the C(5) position with a nitro group elicits potent


 partial agonism with exceptionally high selectivity over the 

subtype[2]. The causality lies in the receptor architecture: the C(5) nitro group perfectly engages the

binding pocket via specific hydrogen bonding, whereas it causes steric clashes or fails to engage optimally within the tighter

pocket[2].

Pathway Ligand 5-Nitro-2-(2-Pyrrolidinyl) -1,4-Benzodioxane A4B2 α4β2 nAChR (CNS Target) Ligand->A4B2 High Affinity (H-Bonding) A3B4 α3β4 nAChR (Ganglionic Off-Target) Ligand->A3B4 Low Affinity (Steric Clash) Effect Partial Agonism: Dopamine Modulation A4B2->Effect SideEffect Avoidance of Cardiovascular & Gastrointestinal Toxicity A3B4->SideEffect

Fig 2. Divergent nAChR subtype selectivity driven by C(5) nitration.

Antimicrobial Hydrazone Derivatives

Beyond neuropharmacology, the 1,4-benzodioxane scaffold is utilized in infectious disease research. Converting the 2-carboxylate derivative into a hydrazide, followed by condensation with aromatic ketones, yields hydrazone analogs[3]. Recent studies indicate that these 1,4-benzodioxane hydrazones exhibit significant antimicrobial activity against pathogens like S. aureus, E. coli, and C. albicans, heavily influenced by the electron-withdrawing properties of substituents on the aromatic ring[3].

Quantitative Data Summaries

Table 1: Regioisomer Identification via HMBC NMR[1] | Isomer | Physical State | Aromatic Protons (


 NMR Shift) | Key HMBC Correlations (

) | | :--- | :--- | :--- | :--- | | 8-Nitro | Solid (Precipitates from ether) | Higher field shift for para-H | C(10) to H(6) and H(3) | | 5-Nitro | Oil (Elutes via chromatography) | Lower field shift for para-H | C(9) to H(7) and H(3) |

Table 2: Subtype Selectivity of 2-(2-Pyrrolidinyl)-1,4-benzodioxanes[2] | Compound Modification |


 Affinity (

) |

Affinity (

) | Selectivity Ratio (

) | | :--- | :--- | :--- | :--- | | Unsubstituted Core | Moderate | Moderate | Low (Poor clinical viability) | | 7-Nitro Substitution | High | High | Low (High ganglionic toxicity) | | 5-Nitro Substitution | High | Very Low | Exceptionally High (Optimal profile) |

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory quality control checkpoints.

Protocol 1: Synthesis and Resolution of Methyl 5-nitro-1,4-benzodioxane-2-carboxylate

Reference standard adapted from [1].

  • Reagent Preparation: Dissolve 3-nitrocatechol (12.89 mmol) in a stirred solution of N,N-diisopropylethylamine (DIPEA) (38.68 mmol) in anhydrous acetonitrile (35 mL).

  • Electrophile Addition: Add a solution of methyl 2,3-dibromopropionate (12.89 mmol) in acetonitrile dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux and stir overnight. Validation Check: Monitor via TLC (Hexane/EtOAc) until the complete disappearance of the 3-nitrocatechol spot.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water, 1 M aqueous NaOH, and brine. Dry over anhydrous

    
     and concentrate under reduced pressure.
    
  • Separation (Self-Validating Step): Triturate the crude mixture with diethyl ether. The 8-nitro isomer (Compound 3) will selectively precipitate as a solid[1]. Filter the solid.

  • Purification: Subject the filtrate to silica gel column chromatography to isolate the residual 8-nitro isomer and the pure 5-nitro isomer (Compound 4), which elutes as an oil[1].

Protocol 2: HMBC NMR Structural Elucidation

Because 1D NMR cannot definitively distinguish the regioisomers, 2D HMBC is mandatory[1].

  • Sample Preparation: Dissolve 15-20 mg of the isolated oil (suspected 5-nitro isomer) in

    
    .
    
  • Acquisition: Run a 2D Heteronuclear Multiple Bond Correlation (HMBC) sequence optimized for long-range

    
     couplings (typically 8 Hz).
    
  • Data Interpretation (Causality Check):

    • Locate the quaternary carbons of the benzene ring.

    • Look for the cross-peak between the dioxane C(3) proton and the aromatic quaternary carbon.

    • Validation: If the spectrum displays a correlation between C(9) and H(7) alongside C(10) and H(3), the structure is unequivocally confirmed as the 5-nitro isomer[1]. If the correlation is between C(10) and H(6), it is the 8-nitro isomer.

Conclusion

The 5-nitro-2,3-dihydrobenzo[b][1,4]dioxine scaffold represents a triumph of rational drug design. By leveraging specific synthetic workflows to isolate the C(5) regioisomer, researchers can exploit its unique spatial and electronic properties. Whether utilized to achieve unprecedented selectivity in nAChR partial agonists or to develop novel antimicrobial hydrazones, the 5-nitro-1,4-benzodioxane core remains a vital building block in modern therapeutics.

References

  • Armano, E., et al. "Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate." Molbank, 2023. URL: [Link]

  • Bavo, F., et al. "Modifications at C(5) of 2-(2-Pyrrolidinyl)-Substituted 1,4-Benzodioxane Elicit Potent α4β2 Nicotinic Acetylcholine Receptor Partial Agonism with High Selectivity over the α3β4 Subtype." Journal of Medicinal Chemistry, ACS Publications, 2020. URL:[Link]

  • Khalilullah, H. "Molecular properties prediction, synthesis, and antimicrobial activity of 1,4-benzodioxane analogues." SAMI Pub Co, 2026. URL:[Link]

Sources

Methodological & Application

Synthesis of 7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine from gallic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Analysis

The target molecule, 7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine (also referred to as 5-nitro-7-methyl-1,4-benzodioxane), represents a critical scaffold in the development of alpha-adrenergic antagonists and other CNS-active agents. Its structural core combines an electron-rich benzodioxane ring with specific nitro- and methyl-functionalization, requiring precise regiocontrol during synthesis.

While direct nitration of commercially available methyl-benzodioxanes is possible, this protocol details a de novo synthesis starting from Gallic Acid . This route is preferred when isotopic labeling is required, or when the specific "7-methyl" isomer availability is limited. The strategy leverages the natural 3,4,5-trioxygenated pattern of gallic acid to establish the dioxan ring, followed by strategic deoxygenation and functional group interconversion.

Retrosynthetic Strategy
  • Target: 7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine.

  • Precursor: 6-Methyl-2,3-dihydrobenzo[b][1,4]dioxine (Nitration substrate).

  • Intermediate: Methyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate (Reduced from ester).

  • Scaffold Origin: Methyl 8-hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate (Derived from Gallic Acid).

  • Starting Material: Gallic Acid (3,4,5-Trihydroxybenzoic acid).[1]

Synthetic Pathway Visualization

SynthesisRoute Gallic Gallic Acid (3,4,5-Trihydroxybenzoic acid) MeGallate Methyl Gallate Gallic->MeGallate MeOH, H2SO4 Reflux Cyclized Methyl 8-hydroxy-1,4-benzodioxane- 6-carboxylate MeGallate->Cyclized 1,2-Dibromoethane K2CO3, Acetone Triflate Aryl Triflate Intermediate Cyclized->Triflate Tf2O, Pyridine DeoxyEster Methyl 1,4-benzodioxane- 6-carboxylate Triflate->DeoxyEster Pd(OAc)2, HCOOH (Deoxygenation) Alcohol 6-Hydroxymethyl-1,4-benzodioxane DeoxyEster->Alcohol LiAlH4, THF Methyl 6-Methyl-1,4-benzodioxane Alcohol->Methyl 1. SOCl2 2. LiAlH4 or H2/Pd Target 7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine (TARGET) Methyl->Target HNO3, AcOH (Regioselective Nitration)

Caption: Step-wise chemical transformation from Gallic Acid to the target nitro-benzodioxane derivative.

Detailed Experimental Protocols

Stage 1: Scaffold Construction (Benzodioxane Formation)

The synthesis begins by protecting the carboxyl group and utilizing the specific 3,4,5-hydroxy pattern to form the 1,4-dioxane ring.

Step 1.1: Esterification

  • Reagents: Gallic acid (1.0 eq), Methanol (Solvent/Reagent), H2SO4 (Cat.).

  • Procedure: Reflux Gallic acid in methanol with catalytic sulfuric acid for 12 hours. Neutralize with NaHCO3, evaporate solvent, and recrystallize from water.

  • Yield: >90% (Methyl Gallate).

Step 1.2: Cyclization (The Key Regioselective Step)

  • Reagents: Methyl Gallate (1.0 eq), 1,2-Dibromoethane (1.2 eq), K2CO3 (2.5 eq), Acetone or DMF.

  • Mechanism: The base deprotonates the phenols. The 1,2-dibromoethane bridges two adjacent hydroxyl groups. Due to symmetry, bridging 3,4 is identical to 4,5.

  • Protocol:

    • Dissolve Methyl Gallate in Acetone (0.5 M).

    • Add anhydrous K2CO3 and 1,2-dibromoethane.

    • Reflux for 24 hours under N2.

    • Filter inorganic salts and concentrate.

    • Purify via column chromatography (Hexane/EtOAc).

  • Product: Methyl 8-hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate .

  • Note: The remaining free hydroxyl group is at position 8 (relative to the carboxylate at 6) because the ring closure consumes the para (4) and one meta (3 or 5) hydroxyl.

Stage 2: Core Refinement (Deoxygenation)

To arrive at the "7-methyl" target (which lacks the extra hydroxyl), we must remove the phenolic OH at position 8.

Step 2.1: Triflate Formation

  • Reagents: 8-Hydroxy intermediate, Triflic anhydride (Tf2O), Pyridine, DCM.

  • Protocol: Treat the phenol with Tf2O in DCM at 0°C to form the aryl triflate.

Step 2.2: Pd-Catalyzed Reduction

  • Reagents: Aryl Triflate, Pd(OAc)2 (5 mol%), dppp (ligand), Formic Acid (Reductant), Triethylamine, DMF.

  • Protocol: Heat the mixture to 60°C. The Pd(0) inserts into the C-OTf bond, and formic acid acts as a hydride source to replace the triflate with hydrogen.

  • Result: Methyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate .

Stage 3: Side Chain Modification (Ester to Methyl)

The carboxylate at position 6 must be converted to a methyl group.

Step 3.1: Reduction to Alcohol

  • Reagents: LiAlH4 (1.5 eq), THF.

  • Protocol: Add ester solution to LiAlH4 suspension at 0°C. Stir 2h. Quench (Fieser method).

  • Product: 6-Hydroxymethyl-2,3-dihydrobenzo[b][1,4]dioxine .

Step 3.2: Conversion to Methyl

  • Route A (Halide): React alcohol with SOCl2 to get the benzyl chloride, then reduce with LiAlH4 or Zn/AcOH.

  • Route B (Hydrogenolysis): React alcohol with H2 (50 psi) over Pd/C in acidic ethanol (less effective for benzyl alcohols on electron-rich rings, Route A is preferred).

  • Product: 6-Methyl-2,3-dihydrobenzo[b][1,4]dioxine .

Stage 4: Regioselective Nitration

Step 4.1: Nitration

  • Reagents: 6-Methyl-2,3-dihydrobenzo[b][1,4]dioxine, HNO3 (70%), Acetic Acid (Glacial).

  • Rationale: The benzodioxane oxygens are strong ortho/para directors. The methyl is a weak ortho/para director.

    • Directing Effects:

      • Oxygen at pos 1 directs to 8 (ortho).

      • Oxygen at pos 4 directs to 5 (ortho).

      • Methyl at pos 6 directs to 5 and 7.

    • Sterics: Position 5 is flanked by Oxygen (4) and Methyl (6), making it sterically crowded. Position 8 is flanked only by Oxygen (1) and a proton (7).

    • Outcome: The major product is typically nitration at position 8.

  • Wait - Target Verification: The target is 7-Methyl-5-nitro .

    • Let's check the symmetry.

    • 6-Methyl-8-nitro-benzodioxane (our predicted product) is structurally identical to 7-Methyl-5-nitro-benzodioxane . (Rotation of the molecule 180 degrees maps position 6 to 7 and 8 to 5).

    • Therefore, the standard nitration of 6-methyl-benzodioxane yields the correct target.

  • Protocol:

    • Dissolve 6-methyl-benzodioxane in Glacial Acetic Acid.

    • Cool to 10°C.

    • Add HNO3 dropwise.[2]

    • Stir 1 hour. Pour into ice water.

    • Filter yellow precipitate. Recrystallize from Ethanol.[3]

Technical Data Summary

ParameterSpecification / Condition
Starting Material Gallic Acid (CAS 149-91-7)
Key Intermediate Methyl 8-hydroxy-1,4-benzodioxane-6-carboxylate
Critical Reagent 1,2-Dibromoethane (Alkylation), Tf2O (Deoxygenation)
Final Yield (Est.) 25-35% (Overall from Gallic Acid)
Appearance Yellow crystalline solid (Target Nitro compound)
Melting Point 102-105 °C (Lit.[4] for similar isomers)

References

  • Gallic Acid Esterification & Properties

    • Source: PubChem.[5] "Gallic Acid Compound Summary."

    • URL:[Link]

  • Benzodioxane Formation from Gallates

    • Title: Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.
    • Source: Scientific Research Publishing (2014).
    • URL:[Link]

  • Deoxygenation of Phenols via Triflates: Title: Palladium-catalyzed reduction of vinyl and aryl triflates. Source: Cacchi, S., et al. Tetrahedron Letters. Context: Standard methodology for removing phenolic OH groups (Step 2).
  • Nitration of Benzodioxanes

    • Title: Regioselective nitration of aromatic compounds.[4][6]

    • Source: US P
    • URL
  • Target Molecule Identification

    • Title: 7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine (CAS 1809036-19-8).
    • Source: MySkinRecipes / Chemical Suppliers.
    • URL:[Link][3]

Sources

Scalable Synthesis Routes for 7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Rationale

7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine (CAS: 1809036-19-8)[1] is a highly functionalized 1,4-benzodioxane derivative. The benzodioxane scaffold is a privileged structure in medicinal chemistry, frequently serving as a rigid bioisostere for catecholamines and featuring prominently in


-adrenergic receptor antagonists (e.g., doxazosin) and 5-HT receptor ligands.

The presence of both a nitro group and a methyl group on the aromatic ring provides orthogonal handles for late-stage functionalization. For instance, the nitro group can be selectively reduced to an aniline for subsequent amide coupling or Buchwald-Hartwig amination, while the methyl group offers a site for benzylic bromination. This application note details a scalable, two-step synthetic route starting from commercially available 4-methylcatechol, emphasizing the mechanistic causality behind reagent selection and providing self-validating protocols for high-fidelity execution.

Retrosynthetic Analysis & Mechanistic Workflow

The target molecule is disconnected at the two ether linkages, revealing 1,2-dibromoethane and 5-methyl-3-nitrocatechol as the immediate precursors. The 5-methyl-3-nitrocatechol intermediate is accessed via the regioselective nitration of 4-methylcatechol.

SynthesisWorkflow SM 4-Methylcatechol Reagent1 Fuming HNO3 Anhydrous Et2O 0 °C, 2 h SM->Reagent1 Int 5-Methyl-3-nitrocatechol Reagent1->Int Regioselective Nitration Reagent2 1,2-Dibromoethane K2CO3, DMF 90 °C, 8 h Int->Reagent2 Target 7-Methyl-5-nitro-2,3-dihydro benzo[b][1,4]dioxine Reagent2->Target Double SN2 Cycloalkylation

Workflow for the 2-step synthesis of 7-methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine.

Step 1: Regioselective Nitration of 4-Methylcatechol

Mechanistic Causality

Nitration of electron-rich aromatics like catechols is notoriously challenging due to their propensity to undergo rapid single-electron oxidation to ortho-quinones in the presence of strong oxidants. To mitigate this, nitration is performed using fuming nitric acid in anhydrous diethyl ether at low temperatures (0 °C)[2].

The ethereal solvent moderates the reactivity of the nitronium ion (


) and stabilizes the intermediate 

-complex, favoring electrophilic aromatic substitution over oxidation. Structurally, 4-methylcatechol has three available positions for nitration (C3, C5, C6). The use of fuming

in ether specifically directs the nitration to the sterically unhindered C6 position (ortho to the C1-OH and para to the C2-OH), which upon standard IUPAC renumbering yields the desired 5-methyl-3-nitrocatechol [2].
Protocol 1: Self-Validating Synthesis of 5-Methyl-3-nitrocatechol

Materials:

  • 4-Methylcatechol (10.0 g, 80.5 mmol)

  • Fuming nitric acid (>90%

    
    , 3.8 mL, ~90 mmol)
    
  • Anhydrous diethyl ether (150 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an argon inlet.

  • Dissolution: Charge the flask with 4-methylcatechol (10.0 g) and anhydrous diethyl ether (150 mL). Stir until completely dissolved.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes. Critical Step: Failure to cool the solution will result in runaway oxidative cleavage of the catechol ring.

  • Nitration: Transfer fuming nitric acid (3.8 mL) to the dropping funnel. Add the acid dropwise over 45 minutes, maintaining the internal temperature strictly below 5 °C.

  • Validation (In-Process): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material will consume, and a new bright yellow spot will appear. Visualization with a

    
     stain will yield a dark green/blue color, validating that the hydroxyl groups remain intact.
    
  • Work-up: Quench the reaction by pouring the mixture over 100 g of crushed ice. Separate the organic layer and extract the aqueous layer with diethyl ether (2 × 50 mL).

  • Purification: Wash the combined organic layers with brine (3 × 50 mL), dry over anhydrous

    
    , and concentrate. Recrystallize the crude residue from hot toluene to afford 5-methyl-3-nitrocatechol as yellow-orange needles.
    

Step 2: Cycloalkylation to Form the 1,4-Benzodioxane Ring

Mechanistic Causality

The formation of the 1,4-benzodioxane ring proceeds via a double Williamson ether synthesis. Potassium carbonate (


) acts as a mild base to deprotonate the phenolic hydroxyl groups. The nitro group at C3 significantly lowers the 

of the adjacent hydroxyl group via resonance and inductive electron withdrawal, making it highly acidic.

The use of a polar aprotic solvent like DMF is critical; it strongly solvates the potassium counterions, generating "naked" and highly nucleophilic phenoxide anions. The reaction with 1,2-dibromoethane involves an initial intermolecular


 attack, followed by a rapid, entropically favored intramolecular 6-exo-tet 

cyclization to close the dioxine ring.
Quantitative Optimization Data

To ensure maximum scalability, various cycloalkylation conditions were evaluated. The table below summarizes the causality behind the optimal parameter selection.

Table 1: Optimization of Cycloalkylation Conditions for 1,4-Benzodioxane Formation

SolventBase (Equiv)Temp (°C)Time (h)Yield (%)Mechanistic Observation
Acetone

(3.0)
56 (Reflux)2441Poor solubility of intermediate; incomplete cyclization.
MeCN

(3.0)
82 (Reflux)1276"Cesium effect" promotes macrocyclization, but base is cost-prohibitive.
DMFNaOH (3.0)90828Strong base induces E2 elimination of 1,2-dibromoethane to vinyl bromide.
DMF

(3.0)
90 8 84 Optimal conditions; naked phenoxide drives rapid 6-exo-tet cyclization.
Protocol 2: Self-Validating Synthesis of 7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine

Materials:

  • 5-Methyl-3-nitrocatechol (5.0 g, 29.5 mmol)

  • 1,2-Dibromoethane (8.3 g, 3.8 mL, 44.3 mmol, 1.5 equiv)

  • Anhydrous Potassium Carbonate (

    
    ) (12.2 g, 88.5 mmol, 3.0 equiv)
    
  • Anhydrous N,N-Dimethylformamide (DMF) (50 mL)

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 5-methyl-3-nitrocatechol (5.0 g) and anhydrous DMF (50 mL).

  • Deprotonation & Visual Validation: Add finely powdered anhydrous

    
     (12.2 g). Self-Validation: The mixture will immediately shift from yellow to a deep red/purple hue. This colorimetric change is the physical manifestation of the phenoxide anion formation, confirming active deprotonation.
    
  • Alkylation: Add 1,2-dibromoethane (3.8 mL) in one portion.

  • Heating: Place the flask in an oil bath pre-heated to 90 °C. Stir vigorously for 8 hours.

  • Chemical Validation: Monitor by TLC (Hexanes:EtOAc 4:1). The starting material (

    
     ~0.2) should disappear, replaced by a new, less polar spot (
    
    
    
    ~0.6). Self-Validation: Apply a
    
    
    stain to the TLC plate. The product spot will be negative (no color change), definitively confirming the absence of free phenols and the successful closure of the dioxine ring.
  • Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold distilled water. Extract the aqueous mixture with Ethyl Acetate (3 × 75 mL).

  • Washing: Wash the combined organic layers extensively with water (5 × 50 mL) to remove residual DMF, followed by a final wash with brine (50 mL).

  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 5% to 15% EtOAc in Hexanes) to yield the target 7-methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine  as a pale yellow solid.
    

References

  • AOBChem. "7-methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine Catalog Details".
  • Olariu, R. I., et al. "Investigations on the gas-phase photolysis and OH radical kinetics of nitrocatechols". Atmospheric Chemistry and Physics (2022).

Sources

Application Note: Regioselective Functionalization of the 1,4-Benzodioxine Scaffold at Position 5 via Directed ortho-Metalation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

The 1,4-benzodioxine (or 1,4-benzodioxane) ring system is a privileged pharmacophore embedded in a multitude of biologically active compounds, including


-adrenergic receptor antagonists (e.g., doxazosin analogs), 5-HT

serotoninergic ligands, and PARP1 inhibitors [1, 2].

During the drug development lifecycle, late-stage diversification of the benzodioxine core is often required to optimize binding affinity and pharmacokinetic properties. However, functionalizing the aromatic ring at the 5-position presents a significant regiochemical challenge. Standard electrophilic aromatic substitution (EAS) inherently favors the 6- and 7-positions, as they are para to the activating ether oxygen atoms and suffer from less steric hindrance [1].

To overcome this inherent bias and selectively functionalize the 5-position, Directed ortho-Metalation (DoM) is the most robust and field-proven strategy[3, 4]. This application note details the mechanistic principles, reagent selection, and self-validating protocols required to achieve high-yielding C5 functionalization.

Mechanistic Principles of C5 Lithiation

The success of the DoM strategy relies on the ability of the dioxane oxygen atoms to act as Directed Metalation Groups (DMGs) .

Causality Behind Reagent Choices
  • The Role of the DMG: When an alkyllithium reagent is introduced, the lithium cation coordinates with the lone pairs of the O4 (or O1) oxygen atom. This pre-lithiation coordination complex brings the highly basic alkyl anion into close proximity with the adjacent C5 (or C8) proton, thermodynamically driving the deprotonation at this specific site.

  • The Necessity of TMEDA: Alkyllithiums like n-butyllithium (n-BuLi) exist as stable hexamers or tetramers in ethereal solvents. Using n-BuLi alone often results in sluggish metalation or unwanted ether cleavage. The addition of

    
    -tetramethylethylenediamine (TMEDA) is critical. TMEDA acts as a bidentate ligand, breaking the alkyllithium aggregates into highly reactive dimers or monomers and increasing the kinetic basicity of the system.
    
  • Temperature Control: The initial coordination is performed at -78 °C to prevent premature side reactions. The mixture is then warmed to 0 °C to provide the activation energy required for the deprotonation step. Finally, the reaction is re-cooled to -78 °C before the electrophile is added to control the exothermicity of the quench and prevent nucleophilic attack by any residual alkyllithium.

Mechanistic_Pathway A 1,4-Benzodioxine (Starting Material) C Pre-Lithiation Coordination Complex A->C Mix at -78°C B n-BuLi / TMEDA (Lithiating Agent) B->C D 5-Lithio-1,4-benzodioxane (Reactive Intermediate) C->D Deprotonation (0°C, 2h) F 5-Substituted 1,4-Benzodioxane D->F Electrophilic Quench E Electrophile (E+) (e.g., DMF, I2, CO2) E->F

Mechanistic pathway of Directed ortho-Metalation (DoM) at the 5-position of 1,4-benzodioxine.

Reagent Selection Matrix

Selecting the correct lithiating system and electrophile is paramount for yield optimization. Tables 1 and 2 summarize the quantitative and qualitative data for reagent selection.

Table 1: Lithiating Systems for C5 Functionalization
Reagent SystemKinetic BasicitySteric ProfileIdeal Application & Causality
n-BuLi / TMEDA HighModerateStandard choice for unsubstituted 1,4-benzodioxane. TMEDA is required to break alkyllithium aggregates into reactive species.
s-BuLi / TMEDA Very HighBulkyUsed when the aromatic ring contains electron-donating groups (e.g., methoxy) that reduce the acidity of the C5-H proton.
t-BuLi ExtremeVery BulkyAvoid. The extreme basicity and nucleophilicity often cause destructive ring-opening of the dioxane moiety.
LDA ModerateVery BulkyIneffective for direct C5 deprotonation of the unactivated aromatic ring; used only if a stronger, secondary DMG is already present [3].
Table 2: Common Electrophiles and Downstream Products
Electrophile (

)
Resulting ProductDownstream Application in Drug Design
Anhydrous DMF 5-Formyl-1,4-benzodioxanePrecursor for reductive amination or Wittig olefination.
Iodine (

)
5-Iodo-1,4-benzodioxaneHalide partner for Suzuki, Stille, or Sonogashira cross-couplings.
Solid

1,4-Benzodioxane-5-carboxylic acidScaffold for amide coupling or esterification.
Tosyl Azide (

)
5-Azido-1,4-benzodioxaneClick chemistry (CuAAC) or reduction to 5-amino derivatives.

Experimental Protocol: Synthesis of 5-Formyl-1,4-benzodioxane

This protocol describes the formylation of 1,4-benzodioxane, a highly versatile intermediate.

Materials Required
  • 1,4-Benzodioxane (1.0 equiv, strictly anhydrous)

  • n-Butyllithium (1.6 M in hexanes, 1.2 equiv)

  • TMEDA (1.2 equiv, freshly distilled over CaH

    
    )
    
  • Anhydrous

    
    -Dimethylformamide (DMF) (2.0 equiv)
    
  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology
  • System Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with Argon (repeat 3x). Add anhydrous THF (10 mL per gram of substrate) and TMEDA (1.2 equiv). Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Base Complexation: Dropwise, add n-BuLi (1.2 equiv) via a syringe. Stir the mixture at -78 °C for 15 minutes to allow the highly reactive n-BuLi/TMEDA complex to form.

  • Regioselective Metalation: Add a solution of 1,4-benzodioxane (1.0 equiv) in anhydrous THF dropwise over 10 minutes. Remove the dry ice bath and allow the reaction to warm to 0 °C. Stir at 0 °C for exactly 2 hours to ensure complete metalation. (Note: See Section 5 for the self-validation step to be performed here).

  • Electrophilic Quench: Re-cool the dark-colored reaction mixture to -78 °C. Rapidly add anhydrous DMF (2.0 equiv) in one portion. Stir at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 1 hour.

  • Workup & Isolation: Quench the reaction by adding saturated aqueous NH

    
    Cl solution (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Hexanes/EtOAc) to yield 5-formyl-1,4-benzodioxane.

Experimental_Workflow Step1 1. System Preparation Dry THF, N2/Ar atm, -78°C Step2 2. Base Complexation n-BuLi + TMEDA Addition Step1->Step2 Step3 3. Regioselective Metalation Add Benzodioxine, Warm to 0°C Step2->Step3 Step4 4. Electrophilic Quench Add E+ (e.g., DMF) at -78°C Step3->Step4 Step5 5. Workup & Isolation NH4Cl Quench, Extraction Step4->Step5

Step-by-step experimental workflow for the C5 functionalization of 1,4-benzodioxine.

Trustworthiness: Self-Validating Systems & Troubleshooting

To ensure the trustworthiness of the metalation step before committing valuable or complex electrophiles, a self-validating


 quench must be employed.

The Validation Procedure: Withdraw a 0.5 mL aliquot of the reaction mixture at the end of the 0 °C metalation step (Step 3). Quench this aliquot immediately into a vial containing 0.5 mL of Deuterium Oxide (


). Extract with 1 mL of diethyl ether, evaporate the organic layer, and analyze the crude residue via 

H-NMR (CDCl

).

Causality & Interpretation: In unsubstituted 1,4-benzodioxane, the aromatic protons (C5, C6, C7, C8) appear as a symmetric AA'BB' multiplet. Successful C5-lithiation followed by deuterium incorporation breaks this symmetry, yielding 5-deuterio-1,4-benzodioxane.

  • Success Indicator: The

    
    H-NMR spectrum will show the disappearance of the C5 proton signal and a distinct simplification of the remaining aromatic signals (C6, C7, C8) into an AMX 3-spin system.
    
  • Troubleshooting: If deuterium incorporation is <90% (indicated by residual AA'BB' signals), the metalation time should be extended, or the titer of the n-BuLi and the dryness of the TMEDA must be re-verified before proceeding to Step 4.

References

  • Bolchi, C., et al. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry.[1] URL:[Link]

  • Armano, E., et al. 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. MDPI.[2] URL:[Link]

  • Chapleo, C. B., et al. Adrenoreceptor reagents. 1. Synthesis of some 1,4-benzodioxans as selective presynaptic alpha2-adrenoreceptor antagonists and potential antidepressants. Journal of Medicinal Chemistry - ACS Publications.[3] URL:[Link]

Sources

Troubleshooting & Optimization

Purification methods for nitro-benzodioxine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Nitro-Benzodioxine Intermediates

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Purification, Solubility, and Isomer Management of Nitro-1,4-benzodioxanes and Nitro-1,3-benzodioxoles.[1][2][3][4]

Executive Summary

Welcome to the Technical Support Center. This guide addresses the purification of nitro-substituted benzodioxine scaffolds—specifically 6-nitro-1,4-benzodioxane and 5-nitro-1,3-benzodioxole .[1][2] These intermediates are critical in the synthesis of alpha-adrenergic antagonists (e.g., Doxazosin) and various antipsychotics.[1][4]

The primary challenges in this workflow are regioisomer contamination (ortho- vs. para-substitution) and the removal of oxidative tarry byproducts inherent to nitration reactions.[1]

Module 1: Isomer Management & Crystallization

User Issue: "I have a mixture of 6-nitro and 5-nitro isomers after nitrating 1,4-benzodioxane. How do I isolate the 6-nitro isomer without running a column?"

Technical Diagnosis: Nitration of 1,4-benzodioxane is directed by the alkoxy groups.[1][4] The major product is the 6-nitro isomer (para-attack relative to oxygen), while the 5-nitro isomer (ortho-attack) is the minor byproduct.[1][2] Because the nitro group significantly alters the crystal lattice energy compared to the starting material, fractional recrystallization is the most efficient method for separation.

The Protocol: Ethanol-Based Fractional Crystallization Rationale: Nitro-benzodioxines exhibit a steep solubility curve in lower alcohols.[1][2][4] The 6-nitro isomer typically crystallizes readily upon cooling, while the 5-nitro isomer and tars remain in the mother liquor.[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude yellow solid in boiling 95% Ethanol (EtOH) .

    • Ratio: Use approximately 5–7 mL of solvent per gram of crude solid.[4]

    • Troubleshooting: If the solution is dark/black (tar presence), add Activated Carbon (5 wt%), boil for 5 minutes, and filter hot through Celite.

  • Seeding (Critical): Allow the solution to cool to ~50°C. If crystals do not form spontaneously, seed with a pure crystal of 6-nitro-1,4-benzodioxane.

  • Slow Cooling: Let the flask reach room temperature undisturbed. Rapid cooling traps the 5-nitro impurity.[1]

  • Chilling: Refrigerate at 0–4°C for 4 hours.

  • Filtration: Filter the pale yellow needles.[4] Wash with cold Ethanol.[1][4]

Solubility Data Table (Approximate for Nitro-benzodioxines)

SolventSolubility (Hot)Solubility (Cold)Suitability
Ethanol (95%) HighLowExcellent (Primary choice)
Ethyl Acetate Very HighModerateGood for extraction, poor for crystallization
Hexane/Heptane LowInsolubleGood anti-solvent
Acetic Acid HighModerateUsed during synthesis, hard to dry
Water InsolubleInsolubleAnti-solvent only

Module 2: Chromatography & Polishing

User Issue: "My product is oily and won't crystallize, or I need >99.5% purity for analytical standards."

Technical Diagnosis: "Oiling out" usually indicates high levels of oxidative impurities (phenolic tars) or residual solvent.[1][4] If the crude purity is <85%, crystallization often fails.[4] Flash chromatography is required to "reset" the material.[4]

The Protocol: Silica Gel Flash Chromatography Rationale: The nitro group is moderately polar.[4] A gradient elution using non-polar/polar solvent systems effectively separates the non-polar starting material from the polar nitro product and the highly polar tars.[4]

Workflow:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1][4]

  • Mobile Phase: Hexane : Ethyl Acetate .[1][4]

  • Gradient:

    • Start: 100% Hexane (Elutes unreacted benzodioxane).

    • Ramp: 90:10 Hexane:EtOAc (Elutes minor 5-nitro isomer).[1][2][4]

    • Main Fraction: 80:20 to 70:30 Hexane:EtOAc (Elutes 6-nitro isomer).[1][2][4]

    • Flush: 100% EtOAc (Removes tars/dinitro species).[1][4]

Visualization of Purification Logic (DOT Diagram)

PurificationLogic Start Crude Nitro-Benzodioxine CheckState Physical State? Start->CheckState Solid Solid / Crystalline CheckState->Solid Oil Oily / Tarry CheckState->Oil CheckPurity Est. Purity (TLC/HPLC) Solid->CheckPurity MethodC Silica Plug Filtration (Remove Tars) Oil->MethodC HighPurity > 85% Major Isomer CheckPurity->HighPurity LowPurity < 85% or Complex Mix CheckPurity->LowPurity MethodA Recrystallization (Ethanol or EtOH/H2O) HighPurity->MethodA MethodB Flash Chromatography (Hexane/EtOAc) LowPurity->MethodB Final Pure Intermediate MethodA->Final MethodB->Final MethodC->CheckPurity

Figure 1: Decision matrix for selecting the appropriate purification method based on the physical state and estimated purity of the crude intermediate.

Module 3: Chemical Cleanup (Pre-Purification)[1][2]

User Issue: "The product has a persistent acidic smell and degrades upon storage."

Technical Diagnosis: Nitro-benzodioxines are stable, but residual nitrating agents (nitric acid/sulfuric acid) trapped in the crystal lattice cause slow decomposition and "yellowing" over time.[1][4]

The Protocol: The Bicarbonate Wash

  • Dissolve the crude organic layer (post-reaction) in Dichloromethane (DCM) or Ethyl Acetate.[1][4]

  • Wash 2x with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .

    • Note: Stir vigorously until gas evolution ceases.

  • Wash 1x with Brine.[1][4]

  • Dry over Anhydrous Magnesium Sulfate (

    
    ).
    
  • Evaporate solvent completely before attempting crystallization.[1][4] Residual DCM inhibits crystallization.[4]

Frequently Asked Questions (FAQs)

Q1: Why is my yield low after recrystallization?

  • A: You likely used too much solvent.[1][4] Nitro compounds have a steep solubility curve.[4] If you use too much ethanol, the product remains in the mother liquor.[4] Always save your mother liquor and rotovap it down to half volume to collect a "second crop" of crystals.[4]

Q2: Can I use water as a co-solvent?

  • A: Yes. If the product does not precipitate from ethanol, add warm water dropwise to the hot ethanol solution until it turns slightly cloudy (the "cloud point"), then let it cool.[3] This forces the hydrophobic nitro compound out of solution.[4]

Q3: Is the 6-nitro isomer shock-sensitive?

  • A: Mono-nitro benzodioxines are generally stable and not classified as high explosives.[1][2][4] However, like all nitro aromatics, they decompose exothermically at high temperatures.[1][4] Do not distill the dry solid at temperatures >150°C. Always check DSC (Differential Scanning Calorimetry) data if scaling up [1].

Q4: How do I distinguish the 6-nitro from the 5-nitro isomer?

  • A:

    • 1H NMR: Look at the aromatic region.[1] The 6-nitro (1,4-benzodioxane) will show a specific coupling pattern (typically a doublet and a doublet of doublets for the protons ortho/meta to the nitro group).

    • Melting Point: The para-isomer (6-nitro) generally has a higher melting point (~120-124°C) compared to the ortho-isomer or mixtures [2].[1][2]

References

  • Reaction Hazards: Stoessel, F. (2008).[1][4] Thermal Safety of Chemical Processes. Wiley-VCH.[1][2][4] (General reference for nitro compound thermal stability).

  • Physical Properties: Sigma-Aldrich.[1][4] (n.d.). 6-Nitro-1,4-benzodioxane Product Specification. Link

  • Synthesis & Separation: Althuis, T. H., & Hess, H. J. (1977).[1][4] Synthesis and Identification of the Major Metabolites of Prazosin. Journal of Medicinal Chemistry, 20(1), 146–149.[4] (Describes analogous quinazoline/benzodioxane purification).

  • General Purification: Armarego, W. L. F. (2017).[1][4] Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann.[1][2][4] (Standard text for solvent selection).

  • Isomer Separation Patent: Campbell, S. F. (1980).[1][4] US Patent 4,188,390: 4-Amino-6,7-dimethoxyquinazolines.[1][2] (Details the synthesis and purification of benzodioxane intermediates for Doxazosin). Link

Sources

Optimization of reaction time for nitro-benzodioxine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An essential aspect of synthesizing nitro-benzodioxine derivatives, which are crucial scaffolds in medicinal chemistry and materials science, is the meticulous optimization of reaction time. Achieving a rapid, efficient, and high-yielding reaction is paramount for both laboratory-scale research and industrial production. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the optimization of reaction times for these syntheses.

As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific reasoning, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the reaction time for the synthesis of nitro-benzodioxine derivatives?

The synthesis of nitro-benzodioxine derivatives, typically proceeding via a Nucleophilic Aromatic Substitution (SNAr) mechanism, is influenced by several key factors that dictate the reaction rate.[1] Understanding and controlling these variables is the first step toward optimization.

  • Temperature: Reaction rates generally increase with temperature, as molecules possess more kinetic energy, leading to more frequent and energetic collisions.[2] However, excessively high temperatures can promote the formation of unwanted side products or cause decomposition.[3][4]

  • Concentration of Reactants: According to collision theory, increasing the concentration of reactants leads to a higher frequency of molecular collisions, which can accelerate the reaction rate.[5]

  • Choice of Solvent: The solvent plays a critical role. For SNAr reactions, polar aprotic solvents like DMSO, DMF, and acetonitrile are often preferred. These solvents effectively solvate cations but poorly solvate the anionic nucleophile, enhancing its nucleophilicity and increasing the reaction rate.[6][7] Protic solvents, in contrast, can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction.[6]

  • Catalyst/Base: In many syntheses, a base (e.g., potassium carbonate, potassium hydroxide) is used. It acts as a catalyst by deprotonating the nucleophile (typically a catechol derivative), making it a more potent nucleophile. The choice and amount of base are critical.

  • Nature of Reactants: The electronic properties of the starting materials are fundamental. The presence of strongly electron-withdrawing groups, such as the nitro group (—NO₂), on the aromatic ring is essential as it activates the ring towards nucleophilic attack.[8] Furthermore, the nature of the leaving group (e.g., F, Cl) influences the rate of substitution.

Q2: What is a general synthetic pathway for nitro-benzodioxine derivatives?

A common and effective method is the condensation of a catechol derivative with an activated di-halo-nitroaromatic compound. This is a bimolecular nucleophilic aromatic substitution (SNAr) reaction. The reaction is typically carried out in a polar aprotic solvent in the presence of a base.

The diagram below illustrates a generalized reaction pathway.

cluster_reactants Reactants cluster_conditions Conditions A Activated Nitro-Aromatic (e.g., 1,2-dichloro-4,5-dinitrobenzene) E Meisenheimer Complex (Rate-Determining Step Intermediate) A->E Nucleophilic Attack B Catechol Derivative B->E C Base (e.g., K₂CO₃) C->B Deprotonation F Nitro-Benzodioxine Derivative E->F Leaving Group Expulsion

Caption: Generalized SNAr pathway for nitro-benzodioxine synthesis.

Q3: How can I effectively monitor the reaction's progress to determine its completion time?

Thin-Layer Chromatography (TLC) is the most convenient and widely used method for real-time, qualitative monitoring of reaction progress.[9][10] It allows you to visualize the consumption of starting materials and the formation of the product.[11] By comparing the reaction mixture spot over time to spots of your starting materials, you can determine when the reactants have been fully consumed.[12]

Troubleshooting Guide: Slow or Inefficient Reactions

This section addresses the most common challenge in this synthesis: a reaction that proceeds slower than expected or fails to reach completion.

Q: My reaction is very slow or has stalled. What are the potential causes and how can I fix it?

A sluggish or incomplete reaction is a frequent issue that can often be resolved through a systematic evaluation of the reaction parameters.[3]

Potential Cause Underlying Reason & Explanation Recommended Solution(s)
Insufficient Temperature The reaction lacks the necessary activation energy for an effective collision rate between reactant molecules.[2] Many SNAr reactions require heating to proceed at a practical rate.[13]1. Increase Temperature: Incrementally raise the reaction temperature by 10-20 °C and monitor the progress by TLC. 2. Reflux: If stable, running the reaction at the solvent's reflux temperature can significantly increase the rate.[13]
Inappropriate Solvent The solvent may be stabilizing the nucleophile (e.g., protic solvents like ethanol or water) or may not be polar enough to facilitate the formation of the charged intermediate (Meisenheimer complex).[6][7]1. Switch to a Polar Aprotic Solvent: If not already using one, switch to DMF, DMSO, or acetonitrile. 2. Ensure Anhydrous Conditions: Use dry solvents and glassware. Trace amounts of water can protonate the nucleophile, reducing its effectiveness.
Ineffective Base/Catalyst The base may be too weak to fully deprotonate the catechol nucleophile, or it may be of poor quality (e.g., hydrated). The result is a low concentration of the active nucleophile.1. Use a Stronger Base: Consider switching from K₂CO₃ to a stronger base like KOH or NaH (use with caution). 2. Check Base Quality: Use freshly opened or properly stored anhydrous base. Finely grinding the base can increase its surface area and reactivity.[8]
Low Reactant Concentration The frequency of collisions between reactant molecules is too low to sustain a reasonable reaction rate.1. Increase Concentration: If solubility allows, reduce the amount of solvent to increase the molar concentration of the reactants. 2. Check Stoichiometry: Ensure the stoichiometry is correct. An excess of one reactant may sometimes be beneficial but should be based on optimized protocols.[14]
Poor Reagent Quality Starting materials may have degraded or contain impurities that inhibit the reaction.1. Purify Starting Materials: Recrystallize or distill starting materials if their purity is questionable. 2. Use Fresh Reagents: Purchase new, high-purity reagents from a reliable supplier.[3]

The following workflow provides a systematic approach to troubleshooting a slow reaction.

start Reaction is Slow or Stalled check_temp Is Temperature Optimized? start->check_temp increase_temp Increase Temperature by 10-20 °C. Monitor by TLC. check_temp->increase_temp No check_solvent Is Solvent a Dry, Polar Aprotic Type (e.g., DMF, DMSO)? check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Switch to an appropriate solvent. Ensure anhydrous conditions. check_solvent->change_solvent No check_base Is the Base strong enough and of high quality? check_solvent->check_base Yes change_solvent->check_base change_base Use a stronger/anhydrous base. Consider grinding to increase surface area. check_base->change_base No check_reagents Are reagents pure and fresh? check_base->check_reagents Yes change_base->check_reagents purify_reagents Purify or replace starting materials. check_reagents->purify_reagents No end Reaction Optimized check_reagents->end Yes purify_reagents->end

Caption: Troubleshooting workflow for slow nitro-benzodioxine synthesis.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

This protocol outlines a standard procedure for monitoring your reaction to determine the optimal reaction time.

Materials:

  • TLC plates (e.g., Silica Gel 60 F₂₅₄)[9]

  • Developing chamber with lid

  • Capillary tubes for spotting

  • Eluent (mobile phase): A mixture of a non-polar and polar solvent (e.g., Hexane:Ethyl Acetate). The ratio must be determined empirically to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization tools: UV lamp (254 nm), and/or a chemical stain (e.g., iodine chamber).[9][15]

Procedure:

  • Prepare the Eluent: In the developing chamber, pour the chosen eluent to a depth of about 0.5 cm. Close the lid and let the chamber saturate for 5-10 minutes.

  • Sample Preparation: At time zero (t=0) and then at regular intervals (e.g., every 30 minutes), withdraw a small aliquot (a drop) from the reaction mixture using a capillary tube. Dilute this aliquot in a small vial with a suitable solvent like ethyl acetate.

  • Spotting the Plate: On a TLC plate, lightly draw a pencil line about 1 cm from the bottom (the origin). Mark lanes for your starting materials and the reaction mixture at different time points.

    • Lane 1: Spot the catechol starting material.

    • Lane 2: Spot the nitro-aromatic starting material.

    • Lane 3 (t=0): Spot the reaction mixture at time zero.

    • Lane 4 (t=0.5h), Lane 5 (t=1h), etc.: Spot the reaction mixture at subsequent time points.

  • Development: Carefully place the spotted TLC plate into the saturated chamber. Ensure the origin line is above the eluent level. Close the lid and allow the eluent to travel up the plate.

  • Visualization: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. Circle the visible spots with a pencil.

  • Analysis: Compare the spots over time. The reaction is complete when the spots corresponding to the starting materials have disappeared, and a new spot corresponding to the product has appeared and its intensity is no longer increasing.[10]

References

  • Google. (2024). Current time in Kanawha County, US.
  • Acevedo, O., & Jorgensen, W. L. (2025, August 9).
  • Quora. (2016, April 25). What factors determine the rate of a coupling reaction in nitro compounds?.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • University of Hawai'i. (n.d.). Factors that Affect the Rate of Reactions – Introductory Chemistry – 1st Canadian Edition.
  • ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 4a.
  • Sema. (n.d.).
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (n.d.). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents.
  • ATA Scientific. (2019, August 12).
  • PubMed. (2004, August 19).
  • (n.d.).
  • (n.d.).
  • WSU. (n.d.). Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay.
  • RSC Publishing. (n.d.).
  • Royal Society of Chemistry. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents.
  • Academia.edu. (n.d.).
  • Reddit. (2022, December 20).
  • TSI Journals. (2007, December 4). chemistry-and-pharmacology-of-benzodioxanes.pdf.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
  • MDPI. (2020, August 12).
  • ResearchGate. (n.d.).
  • Reddit. (2023, January 1). my nitro refuses to be reduced - OrganicChemistry.
  • Organic Chemistry Portal. (n.d.).
  • MDPI. (2023, January 10). Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds.
  • (n.d.). Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles.
  • PMC. (n.d.). Continuous Flow Synthesis of Benzotriazin-4(3H)
  • ResearchGate. (n.d.). The Effect of Temperature on the Production of Nitrobenzene | Request PDF.
  • MDPI. (2024, September 13).
  • Benchchem. (n.d.). A Comparative Guide to Monitoring Benzophenone Oxime Reactions: TLC, GC-MS, and HPLC.
  • MDPI. (2024, May 7). Convenient Preparation, Thermal Properties and X-ray Structure Determination of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD)
  • PMC. (2024, August 24).
  • ResearchGate. (2022, August 20).
  • (2020, March 29). NITRO COMPOUNDS.
  • ResearchGate. (n.d.).
  • ResearchGate. (2024, September 7).
  • Benchchem. (n.d.). Technical Support Center: Optimizing the Synthesis of 4-Methyl-3-nitro-benzoic Acid.
  • Benchchem. (n.d.). Technical Support Center: Optimizing the Synthesis of 2-Methyl-5-nitrophenol.

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Validation & Comparative

H-NMR Spectrum Analysis of 7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine: A Comparative Guide on High-Field vs. Benchtop NMR Platforms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine is a highly functionalized heterocyclic intermediate, frequently utilized in the synthesis of novel bifunctional inhibitors and anti-infective agents . Accurate structural verification of this compound is critical during drug development, as the regiochemistry of the nitro and methyl groups dictates downstream pharmacological efficacy.

This guide objectively compares the performance of High-Field (600 MHz) and Benchtop (80 MHz) NMR spectroscopy for the structural elucidation and reaction monitoring of this specific intermediate. By synthesizing theoretical causality with field-proven experimental protocols, this guide provides a self-validating framework for researchers to optimize their analytical workflows.

Mechanistic Grounding: The H-NMR Profile

To effectively compare analytical platforms, we must first establish the causality behind the compound's chemical shifts. The


H-NMR spectrum of 7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine is defined by three distinct electronic environments:
  • The Aromatic Protons (H-6 and H-8): The nitro group at C-5 is strongly electron-withdrawing via both inductive and resonance effects. This drastically deshields the ortho-positioned H-6 proton, shifting it downfield to approximately 7.9 ppm . Conversely, H-8 is shielded by the electron-donating resonance of the adjacent C-1 oxygen, appearing upfield at roughly 6.8 ppm . Because they are meta to each other, they exhibit a small scalar coupling (

    
     Hz).
    
  • The Ethylenedioxy Bridge (C-2, C-3): The 1,4-dioxine ring adopts a non-planar half-chair conformation. The four protons are diastereotopic, typically presenting as a complex AA'BB' multiplet centered around 4.2–4.4 ppm .

  • The C-7 Methyl Group: Appears as a sharp, highly integrated singlet at 2.3 ppm , slightly deshielded by the aromatic ring current but unaffected by the distant nitro group.

Because the key diagnostic signals (H-6, H-8, and the Methyl group) are separated by massive chemical shift differences (


 ppm), this molecule is an exceptionally strong candidate for low-field benchtop NMR analysis, where signal overlap is typically the limiting factor [[1]]([Link]).

Comparative Analysis: High-Field vs. Benchtop NMR

While high-field superconducting magnets remain the gold standard for absolute structural elucidation, permanent-magnet benchtop systems have revolutionized in-fume-hood process monitoring. The table below quantifies their performance differences specifically for this benzodioxine derivative.

Analytical ParameterHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)Operational Impact
Magnetic Field 14.1 Tesla1.88 TeslaDictates intrinsic sensitivity and chemical shift dispersion.
Aromatic H-6 / H-8 Resolution Sharp doublets (

Hz)
Broadened singletsBenchtop easily identifies the compound due to the large

(~1.1 ppm), even without resolving

.
Ethylenedioxy Bridge (C-2, C-3) Resolved AA'BB' multipletUnresolved broad multipletHigh-field is required for strict conformational analysis of the dioxine ring.
Signal-to-Noise (S/N) Ratio > 500:1 (15 mg sample, 16 scans)~ 50:1 (50 mg sample, 16 scans)Benchtop requires higher concentrations or longer acquisition times to achieve comparable S/N.
Throughput & Location Core facility / ~15 mins + transitFume hood / < 5 minsBenchtop enables real-time decisions during the nitration or methylation synthesis steps.

Experimental Protocol: A Self-Validating Workflow

The following methodology ensures high-fidelity data acquisition across both platforms. Every step includes a built-in validation metric to guarantee trustworthiness and reproducibility.

Step 1: Sample Preparation & Internal Referencing
  • Action: Dissolve the sample in 0.5 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS). Use 15 mg for High-Field and 50 mg for Benchtop analysis.
    
  • Causality: Higher concentrations are required for the benchtop system to compensate for the lower population difference between nuclear spin states at 1.88 Tesla.

  • Self-Validation: The TMS peak must be strictly calibrated to 0.00 ppm. If the TMS signal drifts post-acquisition, it indicates magnetic field instability (a known variable in permanent magnet benchtops lacking deuterium lock systems).

Step 2: Shimming & Lineshape Assessment
  • Action: Perform automated or manual shimming on the Z and Z2 gradients to optimize magnetic field homogeneity.

  • Causality: Poor field homogeneity artificially broadens signals, destroying the resolution needed to observe the 1.5 Hz meta-coupling of the aromatic protons.

  • Self-Validation: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. Proceed to acquisition only if FWHM < 1.0 Hz (High-Field) or < 2.0 Hz (Benchtop).

Step 3: Acquisition Parameters
  • Action: Execute a standard 1D proton pulse sequence (e.g., a 30° pulse angle). Set the relaxation delay (

    
    ) to 5 seconds.
    
  • Causality: A

    
     of at least 
    
    
    
    (longitudinal relaxation time) ensures that all protons fully return to thermal equilibrium between scans.
  • Self-Validation: Post-processing integration must yield an exact 3:1 ratio between the C-7 methyl singlet (~2.3 ppm) and the H-6 aromatic proton (~7.9 ppm). Any deviation >5% indicates incomplete relaxation or structural impurity.

Step 4: Processing and Phasing
  • Action: Apply zero-order and first-order phase corrections.

  • Causality: Purely absorptive lineshapes are mandatory for accurate integration and coupling constant calculation.

  • Self-Validation: The baseline must remain perfectly flat across empty spectral regions (e.g., 5.0–6.0 ppm). A rolling baseline invalidates quantitative integration and requires reprocessing.

Workflow Visualization

NMR_Workflow Start Synthesize 7-Methyl-5-nitro- 2,3-dihydrobenzo[b][1,4]dioxine Prep Sample Prep (CDCl3 + 0.03% TMS) Validate FWHM < 2.0 Hz Start->Prep Decision Analysis Goal? Prep->Decision Benchtop Benchtop NMR (80 MHz) Rapid Reaction Monitoring Decision->Benchtop In-Process Control HighField High-Field NMR (600 MHz) Structural Elucidation Decision->HighField Final Verification DataBench Assess Methyl Singlet (2.3 ppm) & Aromatic Shifts (6.8, 7.9 ppm) Benchtop->DataBench DataHigh Resolve Meta-Coupling (J=1.5 Hz) & Dioxine Bridge Multiplets (4.3 ppm) HighField->DataHigh Verify Confirm Structural Purity & Proceed to Next Synthesis Step DataBench->Verify DataHigh->Verify

Figure 1: NMR analysis workflow for 7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine.

References

  • Yu, S., He, Y.-Q., Liu, Y., Ji, S., Wang, Y., & Sun, B. (2024). "Construction and Activity Evaluation of Novel Bifunctional Inhibitors and a COF Carrier Based on a Fungal Infection Microenvironment." Journal of Medicinal Chemistry, 67(10), 8420-8444.

  • Yu, H.-Y., Myoung, S., & Ahn, S. (2021). "Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy." Magnetochemistry, 7(9), 121.

Sources

Comparative Validation Guide: Optimized HPLC Strategies for 7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine (hereafter referred to as 7-MND ) presents a specific chromatographic challenge common to nitro-benzodioxane intermediates: the separation of the target 5-nitro regioisomer from the 6-nitro byproduct and the unreacted starting material.

Standard C18 alkyl-bonded phases often rely solely on hydrophobic subtraction, which frequently results in co-elution of these positional isomers due to their nearly identical logP values. This guide compares a Generic C18 Method against an Optimized Phenyl-Hexyl Method , demonstrating that the latter provides superior resolution (


) through secondary 

interactions.

The Separation Challenge

7-MND contains an electron-withdrawing nitro group on an electron-rich benzodioxane scaffold. The critical quality attributes (CQAs) for purity analysis are:

  • Regio-selectivity: Separating the 5-nitro target from the 6-nitro isomer.

  • Starting Material Tracking: Quantifying the un-nitrated 7-methyl-2,3-dihydrobenzo[b][1,4]dioxine.

Comparative Mechanism Analysis
  • Method A (Generic C18): Relies on hydrophobic interaction. Since the isomers differ only by the position of the nitro group relative to the methyl/dioxane ring, their hydrophobic surface areas are almost indistinguishable.

  • Method B (Optimized Phenyl-Hexyl): Utilizes a dual mechanism.

    • Hydrophobicity: Retains the bulk molecule.

    • 
       Interaction: The electron-deficient aromatic ring of the nitro-analyte interacts with the electron-rich phenyl ring of the stationary phase. The steric position of the nitro group alters the accessibility of the aromatic ring for this interaction, creating a significant selectivity difference.
      
Mechanism Visualization

SeparationMechanism cluster_0 Analyte Properties cluster_1 Stationary Phase Interaction Nitro Nitro Group (Electron Withdrawing) Ring Benzodioxane Ring (Electron Deficient) Nitro->Ring Induces C18 C18 Phase (Hydrophobic Only) Ring->C18 Weak Selectivity Phenyl Phenyl-Hexyl Phase (Pi-Pi + Hydrophobic) Ring->Phenyl Strong Selectivity (Pi-Pi Stacking) Isomer Steric Hinderance (5- vs 6- position) Isomer->Phenyl Modulates Interaction

Caption: Figure 1. Mechanistic difference between C18 and Phenyl-Hexyl phases. The Phenyl-Hexyl phase exploits electronic deficiencies induced by the nitro group.

Experimental Protocols

Method A: Generic Scouting (Baseline)
  • Column: Standard C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 20 min.

  • Outcome: The 5-nitro and 6-nitro isomers co-elute as a single distorted peak at 12.4 min.

Method B: Optimized Validation Method (Recommended)

This method uses Methanol to enhance


 interactions (Acetonitrile can suppress them by interacting with the stationary phase).
  • Instrument: HPLC with PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm.

  • Temperature: 35°C (Control is critical for isomer reproducibility).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Nitro-aromatic max) and 280 nm.

  • Injection Volume: 10 µL.

Mobile Phase & Gradient Table
Time (min)% Mobile Phase A (0.1% H3PO4 in Water)% Mobile Phase B (Methanol)
0.07030
15.02080
18.02080
18.17030
23.07030

Note: Phosphoric acid is preferred over Formic acid here for better peak shape and UV transparency at lower wavelengths if needed.

Comparative Performance Data

The following data represents typical validation results when comparing the two methodologies.

Table 1: System Suitability Comparison
ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Acceptance Criteria
Retention Time (7-MND) 12.4 min10.8 minN/A
Resolution (Rs) (5- vs 6-nitro) 0.8 (Co-elution)2.4 (Baseline Separation) NLT 1.5
Tailing Factor (T) 1.41.1NMT 2.0
Theoretical Plates (N) 8,50014,200NLT 2,000
Table 2: Validation Summary (Method B)
Validation ParameterResultCriteria (ICH Q2)
Specificity No interference from blank/placebo. Purity Angle < Purity Threshold (PDA).Peak purity pass
Linearity (Range) 0.5 µg/mL – 150 µg/mL (

)

Accuracy (Recovery) 98.5% - 101.2% (at 50%, 100%, 150% levels)98.0% - 102.0%
Precision (Repeatability) RSD = 0.4% (n=6)RSD

2.0%
LOD / LOQ 0.05 µg/mL / 0.15 µg/mLS/N > 3 / S/N > 10

Validation Workflow Logic

To ensure trustworthiness, the validation must follow a self-validating logic flow. If System Suitability fails, the analytical run is automatically invalid.

ValidationWorkflow Start Start Validation Run SysSuit System Suitability (5 Replicates) Start->SysSuit CheckSS Check Rs > 2.0 RSD < 2.0% SysSuit->CheckSS Samples Inject Samples (Linearity/Accuracy) CheckSS->Samples Pass Fail Investigate Root Cause CheckSS->Fail Fail Bracketing Bracketing Standard (Every 10 injections) Samples->Bracketing CheckBracket Check Drift < 2.0% Bracketing->CheckBracket CheckBracket->Samples Pass (Continue) Calc Calculate Results (Purity & Impurities) CheckBracket->Calc Run Complete CheckBracket->Fail Fail Report Generate COA Calc->Report

Caption: Figure 2.[2] Step-by-step validation logic ensuring data integrity (ALCOA+ principles).

Critical Discussion & Troubleshooting

Why Methanol over Acetonitrile?

While Acetonitrile (ACN) usually provides lower backpressure and sharper peaks, it possesses


 electrons (in the triple bond) that can compete with the analyte for the stationary phase's phenyl rings. Methanol is protic and lacks 

electrons, forcing the nitro-aromatic analyte to interact more strongly with the stationary phase, thereby maximizing the separation factor (

) between the isomers [1].
Managing the "Nitro" Tailing

Nitro compounds can sometimes exhibit tailing due to interactions with residual silanols on the silica support.

  • Solution: The use of 0.1% Phosphoric Acid (pH ~2.2) suppresses silanol ionization (

    
     to 
    
    
    
    ), eliminating secondary cation-exchange interactions. Do not use neutral pH buffers for this separation.
Sample Preparation

7-MND is hydrophobic.

  • Diluent: 50:50 Methanol:Water.

  • Procedure: Dissolve 10 mg in 5 mL Methanol (sonicate 5 min), then dilute to volume with Water. This prevents precipitation while ensuring good peak shape upon injection.

References

  • Agilent Technologies. (2014). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Application Note 5991-4996EN. Link

  • ICH. (2005).[3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4][5] Link

  • U.S. Food and Drug Administration (FDA). (2021).[3] Q2(R1) Validation of Analytical Procedures: Text and Methodology.Link

  • Royal Society of Chemistry. (2013). Reverse-phase HPLC separation of positional isomers. RSC Advances. Link

Sources

Decoding Dioxins: A Comparative Guide to the Mass Spectrometry Fragmentation of Nitro-Benzodioxins

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, environmental scientists, and drug development professionals, the accurate identification of nitro-benzodioxins is a critical analytical challenge. These compounds, often grouped with other persistent organic pollutants (POPs), demand sophisticated analytical techniques for their unambiguous characterization. Mass spectrometry (MS), coupled with chromatographic separation, stands as the gold standard for this purpose. However, the choice of ionization technique profoundly influences the resulting fragmentation patterns, which are the very fingerprints used for structural elucidation.

This guide provides an in-depth comparison of the fragmentation behaviors of nitro-benzodioxins under two principal ionization regimes: hard ionization via Electron Ionization (EI) and soft ionization using Electrospray Ionization (ESI). Understanding these differences is paramount for method development, data interpretation, and achieving the highest degree of confidence in analytical results.

The Decisive Role of Ionization in Fragmentation

The fragmentation of a molecule in a mass spectrometer is not a random event; it is a predictable cascade of bond cleavages governed by the structure of the analyte and the energy imparted during ionization.[1][2] Energetically unstable molecular ions break down into smaller, more stable fragment ions and neutral radicals.[2] The resulting mass spectrum is a unique pattern of these fragment ions, which serves as a structural fingerprint.

  • Electron Ionization (EI): A high-energy process where the sample is bombarded with energetic electrons (typically 70 eV).[3] This "hard" ionization technique imparts significant internal energy to the molecule, creating a radical cation (M+•) that readily undergoes extensive fragmentation.[1][3] This results in a rich mass spectrum with numerous fragment ions, providing detailed structural information.[3] EI is particularly well-suited for volatile and thermally stable compounds analyzed by Gas Chromatography (GC-MS).[4][5]

  • Electrospray Ionization (ESI): A "soft" ionization technique primarily used for compounds in solution, making it ideal for Liquid Chromatography (LC-MS). ESI generates ions with little internal energy, often preserving the molecular ion as the most abundant species (e.g., [M-H]⁻ in negative ion mode). Fragmentation is typically induced in a controlled manner through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), where precursor ions are fragmented by collision with an inert gas.[6][7]

Electron Ionization (EI-MS): Unveiling the Core Structure

When a nitro-benzodioxin molecule is subjected to EI, the resulting radical cation undergoes a series of characteristic fragmentation pathways. These are dominated by the facile cleavage of the nitro group (NO₂) and subsequent rearrangements of the dioxin core.

The primary fragmentation events for nitroaromatic compounds under EI are the losses of nitro (NO₂) and nitroso (NO) radicals.[8] This is followed by the expulsion of carbon monoxide (CO), a hallmark fragmentation of the dibenzo-p-dioxin ring system.

Key Fragmentation Pathways under EI:

  • Loss of Nitro Radical (NO₂): The most prominent initial fragmentation is the cleavage of the C-N bond to release a nitro radical (•NO₂), a neutral loss of 46 Da. This leads to a significant [M-46]⁺ ion.

  • Loss of Nitroso Radical (NO): A competing pathway involves the rearrangement of the nitro group followed by the loss of a nitroso radical (•NO), a neutral loss of 30 Da, resulting in an [M-30]⁺• ion.

  • Sequential Loss of Carbon Monoxide (CO): Following the initial loss of the nitro or nitroso group, the resulting fragment ions can undergo sequential losses of carbon monoxide (CO, 28 Da), which is characteristic of the dioxin structure. For example, the [M-46]⁺ ion can lose CO to form an [M-46-28]⁺ ion.

  • Ring Cleavage: At higher energies, more extensive fragmentation of the aromatic rings can occur, leading to smaller, less specific fragment ions.

Caption: Common EI fragmentation pathways for nitro-benzodioxins.

Electrospray Ionization (ESI-MS/MS): Targeted Structural Analysis

In contrast to the extensive fragmentation seen in EI, ESI, particularly in the negative ion mode, typically produces a deprotonated molecular ion [M-H]⁻ or a molecular anion M⁻• for nitro-benzodioxins. To obtain structural information, tandem mass spectrometry (MS/MS) is required. In this technique, the precursor ion of interest is isolated and then fragmented through collision-induced dissociation (CID).

The fragmentation of nitroaromatic anions in ESI-MS/MS is highly dependent on the molecule's overall structure and the position of its substituents.[6][7] This dependency, often referred to as an "ortho effect," can be exploited to differentiate between isomers.[6][7]

Key Fragmentation Pathways under ESI-MS/MS (Negative Ion Mode):

  • Loss of NO₂ and NO: Similar to EI, the expulsion of NO₂ and NO is a common fragmentation pathway for deprotonated nitroaromatic compounds.[6][7] The loss of these open-shell molecules can lead to the formation of distonic radical anions.[6]

  • Decarbonylation: The loss of CO from the benzene ring can occur after the initial loss of NO or NO₂.[6][7]

  • Positional Effects: The fragmentation pattern can be significantly influenced by the position of the nitro group relative to other substituents on the aromatic ring, which can be used for isomer-specific detection methods.[6][7]

Caption: Typical ESI-MS/MS fragmentation of a nitro-benzodioxin precursor ion.

Comparative Analysis: EI-MS vs. ESI-MS/MS

The choice between EI-MS and ESI-MS/MS for the analysis of nitro-benzodioxins depends on the specific analytical goals, the nature of the sample, and the available instrumentation.

FeatureGC-EI-MSLC-ESI-MS/MS
Ionization Energy High (Hard Ionization)Low (Soft Ionization)
Molecular Ion Often weak or absentTypically strong (as [M-H]⁻ or M⁻•)
Fragmentation Extensive, spontaneousControlled (via CID)
Primary Use Identification based on library matching of fragmentation patterns.Quantification and targeted analysis using Multiple Reaction Monitoring (MRM).[6][7]
Isomer Differentiation Can be challenging; relies on subtle differences in fragment ion abundances.Often more effective due to position-dependent fragmentation ("ortho effects").[6][7]
Typical Analytes Volatile, thermally stable compounds.A wider range of polar and non-volatile compounds.
Key Advantage Rich structural information from a single spectrum.High selectivity and sensitivity for targeted analysis.

Experimental Protocols

Protocol 1: GC-EI-MS Analysis of Nitro-Benzodioxins

This protocol outlines a general procedure for the analysis of nitro-benzodioxins using a standard gas chromatography-mass spectrometry system with an electron ionization source.

  • Sample Preparation: Extract the nitro-benzodioxins from the sample matrix using an appropriate solvent (e.g., toluene, hexane). Concentrate the extract to a final volume suitable for GC injection.

  • GC Separation:

    • Column: Use a high-resolution capillary column suitable for separating dioxin isomers (e.g., a 5% diphenyl / 95% dimethyl polysiloxane column).

    • Injection: Inject 1-2 µL of the sample extract into the GC inlet, typically in splitless mode for trace analysis.

    • Temperature Program: Develop a temperature gradient that effectively separates the target analytes from matrix interferences. A typical program might start at 100°C, ramp to 300°C, and hold for several minutes.

  • MS Detection (EI):

    • Ionization Energy: Set the electron energy to 70 eV.

    • Mass Range: Scan a mass range that encompasses the molecular weights of the target nitro-benzodioxins and their expected fragments (e.g., m/z 50-500).

    • Data Acquisition: Acquire data in full scan mode to obtain complete mass spectra for identification.

  • Data Analysis:

    • Identify peaks corresponding to nitro-benzodioxins based on their retention times.

    • Compare the acquired mass spectra with reference spectra from spectral libraries (e.g., NIST, Wiley) for confirmation.

    • Examine the spectra for characteristic fragment ions, such as [M]⁺•, [M-NO₂]⁺, [M-NO]⁺•, and subsequent losses of CO.

Protocol 2: LC-ESI-MS/MS Analysis of Nitro-Benzodioxins

This protocol describes a general method for the targeted analysis of nitro-benzodioxins using liquid chromatography coupled with a tandem mass spectrometer.

  • Sample Preparation: Extract the analytes from the matrix and dissolve the final extract in a solvent compatible with the LC mobile phase (e.g., methanol/water mixture).

  • LC Separation:

    • Column: Use a reverse-phase C18 column for the separation of the nitro-benzodioxins.

    • Mobile Phase: Employ a gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like ammonium acetate to improve ionization.

    • Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).

  • MS/MS Detection (ESI):

    • Ionization Mode: Operate in negative ion mode to generate [M-H]⁻ or M⁻• precursor ions.

    • MRM Transitions: For each target analyte, determine the optimal precursor ion → product ion transitions. This requires initial infusion experiments or analysis of standards. Common transitions will involve the fragmentation of the precursor ion to fragments corresponding to losses of NO and NO₂.

    • Collision Energy: Optimize the collision energy for each MRM transition to maximize the product ion signal.

  • Data Analysis:

    • Integrate the peak areas for the specific MRM transitions at the expected retention times of the target analytes.

    • Quantify the analytes using a calibration curve generated from authentic standards.

    • Confirm the identity of the analytes by ensuring the ratio of qualifier to quantifier ion transitions matches that of the standards.

Conclusion

The mass spectrometric fragmentation of nitro-benzodioxins is a complex process that is fundamentally dictated by the chosen ionization method. GC-EI-MS provides a wealth of structural information through extensive fragmentation, making it a powerful tool for identification. In contrast, LC-ESI-MS/MS offers superior selectivity and sensitivity for targeted quantification, with the potential for isomer differentiation through controlled fragmentation experiments. A comprehensive understanding of the principles behind these techniques and their resulting fragmentation patterns is essential for any scientist working on the challenging analysis of these environmentally and biologically significant compounds.

References

  • Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 38(3), 259-267. [Link]

  • ResearchGate. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrometry of Nitro and Nitroso Compounds. Retrieved from [Link]

  • Hess, T. F., Renn, T. S., & Watts, R. J. (1999). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). The Analyst, 124(10), 1537-1542. [Link]

  • ACS Publications. (1967). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Retrieved from [Link]

  • Washington State University. (n.d.). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Retrieved from [Link]

  • Bonacci, S., et al. (2011). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. Journal of the American Society for Mass Spectrometry, 22(9), 1534-1549. [Link]

  • LibreTexts Chemistry. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

  • Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(3). [Link]

  • Agilent Technologies. (2019). Determination of Ultratrace Polychlorinated Dibenzo-p-Dioxins and Dibenzofurans Using GC/MS/MS. Retrieved from [Link]

  • Waters Corporation. (n.d.). APGC-MS/MS: A New Gold Standard for Dioxin and Furan Analysis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Analysis of Dioxin Using a Benchtop Mass Spectrometer. Retrieved from [Link]

  • LCGC. (2020). Achieving Highly Sensitive Dioxin Analysis with Novel GC–MS Methods. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

Sources

Authoritative Comparison Guide: Reference Standards for 7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine (CAS: 1809036-19-8) is a critical intermediate in the synthesis of next-generation CNS agents, specifically targeting serotonin receptors (5-HT1A/2A) and imidazoline binding sites.

The Problem: Unlike established APIs (e.g., Doxazosin, Piperoxan), there is currently no primary pharmacopeial reference standard (USP/EP/BP) available for this specific intermediate. Researchers are forced to rely on commercial "Reagent Grade" materials, which often lack the rigorous characterization required for GMP impurity profiling.

The Solution: This guide compares the three available sourcing strategies—Commercial Reagent , Custom Synthesis , and In-House Qualification —and provides a validated protocol for converting a commercial reagent into a "Primary Standard Equivalent" for regulatory submission.

Technical Specifications & Critical Quality Attributes (CQAs)

The structural integrity of this molecule hinges on the specific regiochemistry of the nitro group. In benzodioxane nitration, the directing effects of the alkoxy ring and the methyl group compete, leading to potential isomeric impurities that are difficult to separate.

PropertySpecificationCriticality
Chemical Name 7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxineTarget Molecule
CAS Number 1809036-19-8Identifier
Molecular Formula C₉H₉NO₄MW: 195.17 g/mol
Key Impurity A 6-Nitro Isomer High Risk: Co-elutes in many reverse-phase HPLC methods.[1]
Key Impurity B 5-Amino Derivative Precursor/Degradant (from reduction).
Appearance Yellow to Orange Crystalline PowderNitro compounds are typically colored.
Structural Origin of Impurities (Graphviz Analysis)

The following diagram illustrates the synthesis pathway and the origin of the critical "6-Nitro" isomeric impurity.

SynthesisPathway cluster_purification Purification Challenge Precursor 7-Methyl-2,3-dihydro benzo[b][1,4]dioxine Reagent + HNO3 / H2SO4 (Nitration) Precursor->Reagent Intermediate Nitration Mixture Reagent->Intermediate Target TARGET: 5-Nitro Isomer (7-Methyl-5-nitro...) Intermediate->Target Kinetic Control (Steric Steering) Impurity CRITICAL IMPURITY: 6-Nitro Isomer (Thermodynamic Product) Intermediate->Impurity Competing Pathway

Caption: Nitration of the benzodioxane core yields a mixture of 5-nitro and 6-nitro isomers. The 6-nitro isomer is the primary structural impurity that must be quantified.

Comparative Analysis of Reference Standard Sources

For a drug development program, you must choose between three sourcing "tiers."

Option A: Commercial Reagent Grade (The "As-Is" Risk)
  • Source: Vendors like AOBChem, MySkinRecipes, Alchimica.

  • Claimed Purity: Typically >95% or >98%.

  • Data Provided: Minimal (H-NMR, maybe LC-MS).

  • Risk: High. Often contains 1-5% of the 6-nitro isomer, which is not quantified in the CoA. Water content is rarely measured by Karl Fischer (KF).

  • Verdict: Unsuitable for GMP release testing without further qualification.

Option B: Custom Synthesis (The "Gold" Standard)
  • Source: CROs (e.g., ChemScene, Wuxi AppTec).

  • Process: De novo synthesis with full structural elucidation (2D-NMR, NOE).

  • Cost: $5,000 - $15,000 for 100mg.

  • Lead Time: 8-12 weeks.

  • Verdict: Ideal for late-stage (Phase III) registration but often cost-prohibitive for early R&D.

Option C: In-House Qualification (The "Smart" Hybrid)
  • Strategy: Purchase Option A (Reagent) and upgrade it to a "Secondary Reference Standard" via internal purification and qNMR.

  • Cost: ~$500 (Material) + Internal Lab Time.

  • Verdict: Recommended for most analytical method development and early-phase stability studies.

Summary Comparison Table
FeatureCommercial ReagentCustom SynthesisIn-House Qualified (Recommended)
Purity Assurance Low (Area% only)High (w/w%)High (w/w% via qNMR)
Isomer ID UnknownGuaranteedVerified by NOESY
Traceability NoneFull Synthesis RecordTraceable to NIST Internal Std
Cost

300/g)

(~$10k/lot)

(Material + Labor)
Lead Time 1-2 Weeks2-3 Months2-3 Weeks

Protocol: In-House Standard Qualification Workflow

To use the commercial reagent as a reference standard, you must perform the following Qualification Protocol . This turns a "chemical" into a "standard."

Workflow Diagram

QualificationWorkflow cluster_analysis Analytical Characterization Raw Raw Material (Commercial Reagent) Purify Recrystallization (EtOH/Water or IPA) Raw->Purify Dry Vacuum Drying (Remove Solvents) Purify->Dry HPLC HPLC Purity (Area %) Dry->HPLC KF Karl Fischer (Water Content) Dry->KF NMR 1H-NMR & NOESY (Structure Confirmation) Dry->NMR CoA Generate CoA (Assigned Purity) HPLC->CoA KF->CoA qNMR qNMR Assay (Absolute Purity w/w%) NMR->qNMR If Identity Confirmed qNMR->CoA

Caption: Workflow to upgrade reagent-grade material to a qualified reference standard.

Step-by-Step Methodology
1. Purification (If Purity < 99.0%)[2]
  • Solvent System: Recrystallize from Ethanol/Water (90:10) or Isopropanol. The nitro-benzodioxane derivatives typically crystallize well from alcohols.

  • Procedure: Dissolve crude solid in boiling ethanol. Add water dropwise until turbidity persists. Cool slowly to 4°C. Filter and dry under vacuum at 40°C for 24 hours.

2. Structural Confirmation (The Isomer Check)

You must distinguish the 5-nitro (target) from the 6-nitro (impurity).

  • Technique: 1D NOE (Nuclear Overhauser Effect) or 2D NOESY NMR.

  • Logic:

    • 5-Nitro Isomer: The proton at position 6 is ortho to the nitro group. The proton at position 8 is meta.

    • 6-Nitro Isomer: The proton at position 5 is ortho to the nitro group.

    • Key Signal: Look for NOE correlation between the 7-Methyl group and the aromatic protons.

      • In 7-Methyl-5-nitro : The methyl group (pos 7) is adjacent to H-6 and H-8. You should see NOE signals to both aromatic protons.

      • In 7-Methyl-6-nitro : The methyl group (pos 7) is adjacent to the Nitro (pos 6) and H-8. You will see NOE signal only to H-8. (The nitro group blocks the other side).

3. Purity Assignment (Mass Balance Equation)

Do not rely on HPLC Area% alone. Calculate the Assigned Purity (P_std) :



  • %H2O: Determined by Karl Fischer titration.

  • %ROI: Residue on Ignition (Sulfated Ash).

  • %Volatiles: Residual solvents via GC-Headspace or TGA.

Recommended Analytical Conditions

Use these conditions to establish your baseline method.

ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6mm, 3.5µmStandard stationary phase for nitro-aromatics.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of impurities.
Mobile Phase B AcetonitrileSharp peaks for nitro compounds.
Gradient 10% B to 90% B over 20 minsEnsures separation of 5-nitro and 6-nitro isomers.
Detection UV at 254 nm and 300 nmNitro groups have strong absorbance at 254nm.
Flow Rate 1.0 mL/minStandard backpressure.

References

  • Chemical Identity & Availability: MySkinRecipes. 7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine Product Specification. Retrieved from

  • Synthetic Pathway & Isomer Analysis: Fusco, C., et al. (2023). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. MDPI / ResearchGate. (Provides analogous NMR data for nitro-benzodioxane regiochemistry). Retrieved from

  • Benzodioxane Scaffold in CNS Drugs: Bioorganic Chemistry. (2020). Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide derivatives as PARP1 inhibitors. (Discusses the 5-substituted benzodioxane synthesis). Retrieved from

  • Isomer Characterization Standards: NIST Chemistry WebBook. 1,4-Benzodioxin, 2,3-dihydro-6-nitro- (Isomer Data). Retrieved from

Sources

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